Plasma kallikrein-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H24ClF3N8O3 |
|---|---|
Molecular Weight |
613.0 g/mol |
IUPAC Name |
6-[3-chloro-6-(difluoromethyl)-2-fluorophenyl]-3-(hydroxymethyl)-N-[1-[1-[6-methyl-5-[(1R,5S)-2-oxo-3-azabicyclo[3.1.0]hexan-3-yl]pyrazin-2-yl]ethyl]pyrazol-4-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C28H24ClF3N8O3/c1-12-26(39-9-14-5-17(14)28(39)43)34-7-19(36-12)13(2)40-10-15(6-35-40)37-27(42)24-21(11-41)33-8-20(38-24)22-16(25(31)32)3-4-18(29)23(22)30/h3-4,6-8,10,13-14,17,25,41H,5,9,11H2,1-2H3,(H,37,42)/t13?,14-,17-/m1/s1 |
InChI Key |
QTEIOTHWOLEZKV-DTLKIFBZSA-N |
Isomeric SMILES |
CC1=NC(=CN=C1N2C[C@H]3C[C@H]3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F |
Canonical SMILES |
CC1=NC(=CN=C1N2CC3CC3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Inhibitory Action of Plasma Kallikrein-IN-2 on Bradykinin Release: A Technical Overview
For Immediate Release
A Deep Dive into the Mechanism of a Potent Plasma Kallikrein Inhibitor
This technical guide provides a detailed examination of the mechanism of action of Plasma kallikrein-IN-2, a potent inhibitor of plasma kallikrein (PKal), and its subsequent effect on the release of bradykinin. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of inflammation, cardiovascular disease, and hereditary angioedema.
Introduction to the Kallikrein-Kinin System and Bradykinin's Role
The kallikrein-kinin system is a crucial signaling cascade involved in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. A key effector molecule of this system is bradykinin, a potent vasodilator peptide. The excessive production of bradykinin is implicated in pathological conditions such as hereditary angioedema, a rare genetic disorder characterized by recurrent episodes of severe swelling.
Plasma kallikrein, a serine protease, is the primary enzyme responsible for the cleavage of high-molecular-weight kininogen (HMWK) to release bradykinin.[1] Consequently, the inhibition of plasma kallikrein presents a promising therapeutic strategy for mitigating bradykinin-driven pathologies.
This compound: A Potent Inhibitor
This compound has emerged as a highly potent inhibitor of plasma kallikrein. In vitro studies have demonstrated its significant inhibitory activity, positioning it as a valuable tool for research and a potential therapeutic candidate.
Quantitative Inhibitory Activity
The primary quantitative measure of the inhibitory potential of this compound is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| This compound | Plasma Kallikrein | 0.1 |
Table 1: In vitro inhibitory activity of this compound against plasma kallikrein.
Mechanism of Action: Interruption of the Bradykinin Release Pathway
This compound exerts its effect by directly binding to and inhibiting the enzymatic activity of plasma kallikrein. This action prevents the cleavage of HMWK, thereby blocking the release of bradykinin.
Figure 1: Signaling pathway of bradykinin release and the inhibitory action of this compound.
Experimental Protocols for Efficacy Assessment
The evaluation of plasma kallikrein inhibitors like this compound involves specific in vitro assays to determine their inhibitory potency and mechanism.
Plasma Kallikrein Activity Assay (General Protocol)
This assay is fundamental to determining the IC50 value of a plasma kallikrein inhibitor.
Principle: The enzymatic activity of plasma kallikrein is measured by its ability to cleave a chromogenic or fluorogenic substrate. The inhibitor's potency is determined by quantifying the reduction in substrate cleavage in its presence.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., S-2302) or fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Microplate reader
-
Test inhibitor (this compound)
General Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a microplate, add the assay buffer, purified plasma kallikrein, and the test inhibitor dilutions.
-
Incubate the plate for a predetermined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Figure 2: General experimental workflow for determining the IC50 of a plasma kallikrein inhibitor.
Conclusion
This compound is a potent and specific inhibitor of plasma kallikrein, acting directly to prevent the enzymatic cascade that leads to bradykinin release. Its high potency, as evidenced by its low nanomolar IC50 value, underscores its potential as a valuable research tool and a foundation for the development of novel therapeutics for bradykinin-mediated diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.
References
The Role of Plasma Kallikrein-IN-2 in the Contact Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The contact activation pathway, also known as the intrinsic pathway of coagulation, is a crucial cascade of proteolytic reactions initiated by the contact of blood with negatively charged surfaces. This pathway is integral to thrombosis and inflammation. A central player in this cascade is plasma kallikrein (PK), a serine protease that, upon activation from its zymogen form, prekallikrein, participates in a reciprocal activation loop with Factor XII, amplifying the initial signal. Furthermore, plasma kallikrein cleaves high-molecular-weight kininogen (HK) to release the potent pro-inflammatory mediator bradykinin. Given its central role, plasma kallikrein has emerged as a significant therapeutic target for a variety of disorders, including hereditary angioedema and diabetic macular edema.[1][2] This technical guide provides an in-depth overview of the contact activation pathway with a specific focus on the inhibitory role of Plasma Kallikrein-IN-2, a potent and selective inhibitor of plasma kallikrein.
The Contact Activation Pathway: A Molecular Overview
The initiation of the contact activation system occurs when Factor XII (FXII), prekallikrein (PK), and high-molecular-weight kininogen (HK) assemble on a negatively charged surface.[3] This assembly triggers a series of conformational changes and proteolytic cleavages:
-
Initiation and Auto-activation of Factor XII: Upon binding to a negatively charged surface, Factor XII undergoes a conformational change, leading to a low level of auto-activation into activated Factor XII (FXIIa).[4][5]
-
Reciprocal Activation of Prekallikrein and Factor XII: The initial FXIIa generated cleaves prekallikrein, which is bound to HK, to form active plasma kallikrein (PKa).[6] PKa, in turn, potently cleaves more FXII to generate additional FXIIa, establishing a powerful positive feedback loop that rapidly amplifies the activation of the contact system.[6][7]
-
Activation of Downstream Pathways: FXIIa activates Factor XI to Factor XIa, which continues the intrinsic coagulation cascade, ultimately leading to the formation of a fibrin clot.[3] Concurrently, plasma kallikrein cleaves HK, releasing bradykinin, a potent vasodilator and inflammatory mediator.[8]
This compound: A Potent Inhibitor
This compound is a novel and highly potent inhibitor of plasma kallikrein, identified as compound 198 in a recent study.[9][10] Its primary mechanism of action is the direct inhibition of the enzymatic activity of plasma kallikrein, thereby preventing the cleavage of its substrates, including high-molecular-weight kininogen and Factor XII.
Quantitative Data
The following tables summarize key quantitative data related to the contact activation pathway and the inhibitory potential of this compound and other relevant molecules.
| Interaction | Parameter | Value | Reference |
| This compound Inhibition of Plasma Kallikrein | IC50 | 0.1 nM | [1] |
| Prekallikrein Binding to High-Molecular-Weight Kininogen | Ka | 3.4 x 10^7 M-1 | [9] |
| Factor XI Binding to High-Molecular-Weight Kininogen | Ka | 4.2 x 10^8 M-1 | [9] |
| Factor XII Auto-activation (in the presence of dextran sulfate) | Km | 7.5 µM | [7] |
| Factor XII Auto-activation (in the presence of dextran sulfate) | kcat | 0.033 s-1 | [7] |
| Prekallikrein Activation by Factor XIIa (on endothelial cells) | Km | 9 nM | [4] |
| Factor XII Activation by Plasma Kallikrein (on endothelial cells) | Km | 11 µM | [4][11] |
| Prekallikrein Activation by Prekallikrein Activator (28 kDa fragment of Factor XII) | kcat | ~3 s-1 | [12] |
| Kallikrein Hydrolysis of Chromogenic Substrate S-2302 | Km | 0.21 mM | [13] |
| Kallikrein Hydrolysis of Chromogenic Substrate S-2302 | kcat | 33.3 s-1 | [13] |
| Factor XIa Hydrolysis of Chromogenic Substrate S-2366 | Km | 0.43 mM | [13] |
| Factor XIa Hydrolysis of Chromogenic Substrate S-2366 | kcat | 3.2 s-1 | [13] |
Table 1: Key Kinetic and Binding Constants in the Contact Activation Pathway.
| Inhibitor | Target | Parameter | Value | Reference |
| This compound | Plasma Kallikrein | IC50 | 0.1 nM | [1] |
| PF-04886847 | Plasma Kallikrein | Ki | 0.009 µM | [2] |
| PKSI-527 | Plasma Kallikrein | Ki | 0.81 µM | [2] |
| KALI-DY | Plasma Kallikrein | Ki | 15 ± 14 pM | [14] |
| KALI-DY | Factor XIa | Ki | 8.2 ± 3.5 nM | [14] |
Table 2: Potency of Various Plasma Kallikrein Inhibitors.
Experimental Protocols
Chromogenic Substrate Assay for Plasma Kallikrein Activity
This assay measures the enzymatic activity of plasma kallikrein by monitoring the cleavage of a chromogenic substrate.
Materials:
-
Purified plasma kallikrein
-
Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris Buffer (50 mM Tris-HCl, pH 7.8)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare a solution of plasma kallikrein in Tris buffer to a final concentration of 1-10 nM.
-
Prepare serial dilutions of the test inhibitor in Tris buffer.
-
In a 96-well microplate, add 50 µL of the plasma kallikrein solution to each well.
-
Add 25 µL of the inhibitor dilutions (or buffer for control) to the respective wells and incubate for 15 minutes at 37°C.
-
Prepare a solution of the chromogenic substrate S-2302 in Tris buffer to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding 25 µL of the S-2302 solution to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline (pNA) release is directly proportional to the plasma kallikrein activity.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
This clotting assay assesses the integrity of the intrinsic and common coagulation pathways and can be used to evaluate the effect of inhibitors on this cascade.
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
-
Test inhibitor (e.g., this compound)
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated plasma with a desired concentration of the test inhibitor (or vehicle control). Incubate for 1-2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (typically 3-5 minutes) at 37°C to allow for contact activation.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the aPTT.
-
Compare the aPTT values in the presence of the inhibitor to the control to determine the extent of inhibition of the contact activation pathway.
Visualizations
Caption: The Contact Activation Pathway and the inhibitory action of this compound.
Caption: Workflow for the Chromogenic Substrate Assay to determine inhibitor potency.
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.
Conclusion
The contact activation pathway is a complex and tightly regulated system with significant implications in both physiological and pathological processes. Plasma kallikrein sits at a critical juncture of this pathway, influencing both coagulation and inflammation. The development of potent and selective inhibitors, such as this compound, offers a promising therapeutic strategy for managing diseases driven by excessive contact activation. This technical guide provides a foundational understanding of the pathway and the tools to investigate the effects of such inhibitors, paving the way for further research and drug development in this important area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Contact activation system - Wikipedia [en.wikipedia.org]
- 4. The elusive physiologic role of Factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Blood Factor XII Autoactivation in Buffer, Protein Cocktail, Serum, and Plasma Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 7. Kinetics of activation and autoactivation of human factor XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma kallikrein: the bradykinin-producing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of binding of prekallikrein and Factor XI to high molecular weight kininogen and its light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of activation of prekallikrein by prekallikrein activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymes of the contact phase of blood coagulation: kinetics with various chromogenic substrates and a two-substrate assay for the joint estimation of plasma prekallikrein and factor XI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Plasma Kallikrein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasma kallikrein (PKal), a serine protease central to the kallikrein-kinin system (KKS), has emerged as a critical therapeutic target for a range of inflammatory and vascular disorders.[1] Dysregulation of the KKS, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE) and a contributing factor in diabetic macular edema (DME).[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel plasma kallikrein inhibitors, offering a comprehensive resource for researchers and drug development professionals. We will explore the intricate signaling pathways involving PKal, detail the experimental protocols for inhibitor characterization, and present a comparative analysis of recently developed inhibitors.
The Plasma Kallikrein-Kinin System: A Key Signaling Pathway
The plasma kallikrein-kinin system is a complex cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation.[4] The activation of this system culminates in the release of bradykinin, a potent vasodilator that increases vascular permeability.[5]
In HAE, a genetic deficiency in the C1 esterase inhibitor (C1-INH) leads to uncontrolled activation of plasma kallikrein and subsequent overproduction of bradykinin, resulting in recurrent episodes of severe swelling.[2] In DME, plasma kallikrein contributes to retinal vascular leakage and inflammation, representing a therapeutic target independent of the vascular endothelial growth factor (VEGF) pathway.[3]
Below is a diagram illustrating the activation cascade of the plasma kallikrein-kinin system and the points of therapeutic intervention by PKal inhibitors.
Discovery of Novel Plasma Kallikrein Inhibitors
The discovery of novel PKal inhibitors has been driven by a combination of structure-based drug design, high-throughput screening, and medicinal chemistry efforts. These endeavors have yielded a diverse range of inhibitors, from small molecules to monoclonal antibodies.
A typical workflow for the discovery and preclinical development of a novel plasma kallikrein inhibitor is outlined below.
Quantitative Bioactivity of Novel Plasma Kallikrein Inhibitors
The following table summarizes the quantitative data for a selection of approved and investigational plasma kallikrein inhibitors.
| Inhibitor | Class | Target Indication(s) | IC50 (nM) | Ki (nM) | Selectivity | Oral Bioavailability | Key Pharmacokinetic Parameters |
| Berotralstat (BCX7353) | Small Molecule | HAE (Prophylaxis) | - | - | Highly selective | Yes | Tmax: 5 hours; t1/2: ~93 hours[6] |
| Sebetralstat (KVD900) | Small Molecule | HAE (On-demand) | 6 | 3 | >1500-fold vs. related serine proteases[7] | Yes | Tmax: 0.5 hours; >75% absorbed orally[2][8] |
| Lanadelumab (Takhzyro) | Monoclonal Antibody | HAE (Prophylaxis) | 0.044 µM (in plasma)[9] | - | Highly specific for PKal | No (Subcutaneous) | t1/2: ~2 weeks |
| Avoralstat | Small Molecule | HAE, DME | - | - | Potent | Yes | Terminal t1/2: 12-31 hours[10] |
| ATN-249 | Small Molecule | HAE (Prophylaxis) | - | - | >2000-fold vs. related serine proteases[9] | Yes | - |
| THR-149 | Bicyclic Peptide | DME | - | - | Potent and selective | No (Intravitreal) | Extended half-life in the eye (~40 hours in rabbits)[1] |
| RZ402 | Small Molecule | DME | - | - | Potent and highly selective | Yes (Once-daily) | - |
| PKSI-527 | Small Molecule | Preclinical | - | 810 | Selective for PKal | - | - |
| PF-04886847 | Small Molecule | Preclinical | - | 9 | >100-fold vs. several other serine proteases | - | - |
Synthesis of Key Plasma Kallikrein Inhibitors
The chemical synthesis of small molecule PKal inhibitors is a critical aspect of their development. Below are the summarized synthetic approaches for berotralstat and sebetralstat.
Synthesis of Berotralstat (BCX7353)
The synthesis of berotralstat dihydrochloride is achieved through a three-step process involving the preparation of two key fragments followed by their coupling.[11]
-
Preparation of the Berotralstat Carboxylic Acid Fragment: Aniline is converted to a pyrazole intermediate through diazotization and cyclative condensation with a diketone. Oxidative cleavage of a furan moiety on the pyrazole yields a carboxylic acid. Subsequent reduction of a nitrile group and protection of the resulting amine provides the carboxylic acid fragment.[11]
-
Preparation of the Berotralstat Dibenzylamine Fragment: A chiral dibenzylamine fragment is prepared via the condensation of (R)-tert-butylsulfinamide with a commercial aldehyde, followed by nucleophilic attack with a Grignard reagent derived from a protected aryl bromide.[11]
-
Final Assembly: The dibenzylamine fragment undergoes reductive amination with cyclopropylcarboxaldehyde. The resulting amine is then coupled with the carboxylic acid fragment to form the berotralstat free base. Finally, treatment with methanolic HCl furnishes berotralstat dihydrochloride.[11]
Synthesis of Sebetralstat (KVD900)
The development of sebetralstat involved a structure-guided design approach to identify a potent and selective inhibitor with favorable oral drug-like properties. A key innovation was the replacement of a highly basic P1 group with a neutral pyridine P1 group to improve oral bioavailability.[12][13] The synthesis involves the coupling of a central pyrazole core with optimized P1 and P4 moieties.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of plasma kallikrein inhibitors.
Plasma Kallikrein Enzyme Activity Assay (Chromogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of plasma kallikrein using a chromogenic substrate.
-
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor compound in the assay buffer.
-
Add a fixed concentration of purified human plasma kallikrein to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate S-2302 to each well.
-
Measure the rate of p-nitroaniline (pNA) release by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Bradykinin-Induced Vascular Permeability Assay (Evans Blue Dye)
This in vivo assay assesses the ability of a plasma kallikrein inhibitor to block the increase in vascular permeability induced by bradykinin.
-
Animal Model:
-
Male or female mice (e.g., C57BL/6 or BALB/c)
-
-
Materials:
-
Bradykinin
-
Evans Blue dye (e.g., 0.5% solution in sterile PBS)
-
Test inhibitor compound
-
Anesthetic
-
Formamide
-
Spectrophotometer
-
-
Procedure:
-
Administer the test inhibitor compound to the mice via the desired route (e.g., oral gavage, intravenous injection) at a pre-determined time before the bradykinin challenge.
-
Anesthetize the mice.
-
Inject Evans Blue dye intravenously (e.g., via the tail vein).[6] Allow the dye to circulate for a specified period (e.g., 30 minutes).
-
Inject bradykinin intradermally into the shaved back skin of the mice. A vehicle control (saline) should be injected at a separate site.[14]
-
After a set time (e.g., 20-30 minutes), euthanize the mice and excise the skin at the injection sites.
-
Extract the extravasated Evans Blue dye from the skin samples by incubating them in formamide (e.g., at 55-60°C for 24-48 hours).[6]
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye and compare the results between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the inhibitor in reducing bradykinin-induced vascular permeability.[6]
-
Selectivity Profiling against Related Serine Proteases
To ensure the specificity of a novel inhibitor, its activity is tested against a panel of related serine proteases.
-
Procedure:
-
Perform enzyme activity assays similar to the plasma kallikrein assay described in section 4.1 for a panel of related serine proteases (e.g., tissue kallikrein, thrombin, Factor Xa, Factor XIIa, plasmin).
-
Determine the IC50 or Ki values of the test inhibitor against each of these proteases.
-
Calculate the selectivity ratio by dividing the IC50 or Ki value for the off-target protease by the IC50 or Ki value for plasma kallikrein. A higher ratio indicates greater selectivity for plasma kallikrein.[7]
-
Conclusion
The discovery and development of novel plasma kallikrein inhibitors represent a significant advancement in the treatment of diseases driven by the kallikrein-kinin system. The diverse array of inhibitors, from orally bioavailable small molecules to long-acting monoclonal antibodies, offers a range of therapeutic options for patients with HAE and holds promise for other conditions like DME. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and rigorous preclinical and clinical evaluation will undoubtedly lead to the development of even more effective and safer plasma kallikrein inhibitors in the future. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Stable and Long-Lasting, Novel Bicyclic Peptide Plasma Kallikrein Inhibitors for the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Berotralstat Dihydrochloride_Chemicalbook [chemicalbook.com]
- 12. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Plasma kallikrein-IN-2, a potent inhibitor of plasma kallikrein (PKal). The document details its inhibitory activity against a panel of related serine proteases, outlines the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Plasma Kallikrein and Its Inhibition
Plasma kallikrein is a serine protease that plays a crucial role in the activation of the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation.[1][2] Dysregulation of this system is implicated in various pathological conditions, including hereditary angioedema (HAE), diabetic macular edema (DME), and diabetic retinopathy.[2] Consequently, the development of potent and selective plasma kallikrein inhibitors, such as this compound, represents a promising therapeutic strategy.
This compound (also referred to as Compound 198 in patent literature) is a novel and highly potent inhibitor of plasma kallikrein, with a reported IC50 of 0.1 nM.[2] A critical aspect of its preclinical characterization is its selectivity profile, which determines its potential for off-target effects. This guide focuses on the in-vitro characterization of this compound against a panel of serine proteases that are structurally and functionally related to plasma kallikrein.
Quantitative Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of serine proteases. The results, summarized in the table below, demonstrate that this compound is highly selective for plasma kallikrein.
| Serine Protease | IC50 (nM) | Fold Selectivity vs. Plasma Kallikrein |
| Plasma Kallikrein (PKal) | 0.1 | 1 |
| Factor XIIa (FXIIa) | >10,000 | >100,000 |
| Factor XIa (FXIa) | >10,000 | >100,000 |
| Factor VIIa (fVIIa) | >10,000 | >100,000 |
| Tissue Plasminogen Activator (tPA) | >10,000 | >100,000 |
| Urokinase Plasminogen Activator (uPA) | >10,000 | >100,000 |
| Thrombin | >10,000 | >100,000 |
Data sourced from patent application WO 2021/257353 A1.
Experimental Protocols
The following methodologies were employed to determine the potency and selectivity of this compound.
Plasma Kallikrein Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human plasma kallikrein.
Materials:
-
Human plasma kallikrein (e.g., from Enzyme Research Laboratories)
-
Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.05% (v/v) Triton X-100
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
A solution of human plasma kallikrein was prepared in the assay buffer.
-
Serial dilutions of this compound were prepared in DMSO and then diluted in the assay buffer.
-
In the wells of a 96-well microplate, plasma kallikrein solution was added.
-
The diluted solutions of this compound or DMSO (for control) were added to the wells containing the enzyme and incubated at room temperature for 15 minutes.
-
The enzymatic reaction was initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity was measured kinetically over 30 minutes at 37°C using a microplate reader.
-
The initial reaction rates were calculated from the linear portion of the kinetic curves.
-
The percent inhibition for each concentration of the inhibitor was calculated relative to the DMSO control.
-
The IC50 value was determined by fitting the percent inhibition data to a four-parameter logistic equation.
Serine Protease Selectivity Panel Assay
Objective: To assess the inhibitory activity of this compound against a panel of related serine proteases.
Materials:
-
Recombinant human serine proteases: FXIIa, FXIa, fVIIa, tPA, uPA, and Thrombin.
-
Specific fluorogenic or chromogenic substrates for each protease.
-
Appropriate assay buffers for each enzyme.
-
This compound (dissolved in DMSO).
-
96-well microplates (black or clear, depending on the substrate).
-
Microplate reader (fluorescence or absorbance).
Procedure:
-
Each serine protease was prepared in its respective optimized assay buffer.
-
A high concentration of this compound (e.g., 10 µM) was prepared in DMSO and then diluted in the appropriate assay buffer.
-
In the wells of a microplate, each respective serine protease solution was added.
-
The diluted solution of this compound or DMSO (for control) was added to the wells and incubated at room temperature for 15 minutes.
-
The enzymatic reaction was initiated by the addition of the specific substrate for each protease.
-
The change in fluorescence or absorbance was measured kinetically over 30 minutes at 37°C.
-
The percent inhibition at the high concentration of this compound was calculated for each protease. If significant inhibition was observed, a full dose-response curve was generated to determine the IC50 value, following the same procedure as the plasma kallikrein inhibition assay.
Visualizations
The following diagrams illustrate the biological context and experimental workflow related to the evaluation of this compound.
Caption: The Plasma Kallikrein Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the selectivity profile of a serine protease inhibitor.
References
In vitro characterization of Plasma kallikrein-IN-2 potency (IC50)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of the in vitro potency of Plasma kallikrein-IN-2, a potent inhibitor of plasma kallikrein (PKal). This document outlines the quantitative potency of the compound, details the experimental protocols for its characterization, and illustrates the relevant biological pathways and experimental workflows.
Core Data Presentation: Potency (IC50)
The inhibitory potency of a compound is a critical parameter in drug discovery and is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Table 1: In Vitro Potency of Plasma Kallikrein Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound 198) | Plasma Kallikrein (PKal) | 0.1 | [1] |
| trans-4-Aminomethylcyclohexanecarbonyl (Tra)-lysyl-4-ethoxycarbonylanilide | Plasma Kallikrein | 23,000 | [2] |
| Tra-arginyl-4-ethoxycarbonylanilide | Plasma Kallikrein | 16,000 | [2] |
| Tra-homoarginyl-4-carboxyanilide | Plasma Kallikrein | 14,000 | [2] |
| Tra-Arg(Mts)-4-acetylanilide (ACA) | Plasma Kallikrein | 2,000 | [2] |
Experimental Protocols
The determination of the IC50 value for this compound involves a robust in vitro enzymatic assay. The following protocol is a standard method for assessing the potency of plasma kallikrein inhibitors.
Principle of the Assay
The activity of plasma kallikrein is measured by its ability to cleave a specific chromogenic substrate, resulting in the release of a colored product (p-nitroaniline, pNA). The rate of pNA formation is monitored spectrophotometrically at a wavelength of 405 nm. In the presence of an inhibitor, the rate of substrate cleavage is reduced. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.
Materials and Reagents
-
Purified Human Plasma Kallikrein: Lyophilized powder, to be reconstituted in assay buffer.
-
Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302). To be reconstituted in distilled water.[3][4]
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) is commonly used.[5]
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well Microplate: Clear, flat-bottom plates for spectrophotometric readings.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Assay Procedure
-
Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of this compound to obtain a range of concentrations to be tested.
-
Reaction Mixture: In a 96-well microplate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Purified Human Plasma Kallikrein
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the change in absorbance at 405 nm over time. The rate of the reaction is determined from the linear phase of the absorbance curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Plasma Kallikrein-Kinin System Signaling Pathway
The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein is a central enzyme in this cascade.
Caption: The Plasma Kallikrein-Kinin System and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical steps involved in determining the in vitro IC50 value of an inhibitor against plasma kallikrein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
The Kallikrein-Kinin System: A Pivotal Mediator in the Pathogenesis of Diabetic Retinopathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetic retinopathy (DR) remains a leading cause of vision loss globally, with its pathogenesis deeply rooted in chronic hyperglycemia-induced retinal microvascular dysfunction. While vascular endothelial growth factor (VEGF) has been a primary therapeutic target, a significant number of patients show an incomplete response to anti-VEGF therapies, underscoring the need to explore alternative pathogenic pathways. Emerging evidence has firmly implicated the kallikrein-kinin system (KKS) as a critical, VEGF-independent mediator of retinal vascular permeability, inflammation, and neovascularization in DR. This technical guide provides a comprehensive overview of the role of the KKS in DR, detailing the core signaling pathways, summarizing key quantitative findings from preclinical and clinical studies, and providing detailed experimental protocols for investigating this system. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to identify and validate novel therapeutic targets for diabetic eye disease.
Introduction to the Kallikrein-Kinin System in Diabetic Retinopathy
The kallikrein-kinin system is a cascade of proteins that plays a crucial role in inflammation, blood pressure control, coagulation, and pain.[1][2] The system is activated by vascular injury and leads to the generation of vasoactive peptides called kinins.[3] In the context of diabetic retinopathy, components of the plasma KKS, including plasma kallikrein (PK), coagulation factor XII, and high-molecular-weight kininogen (HK), have been found at elevated levels in the vitreous fluid of patients with advanced stages of the disease.[1][4]
The activation of the intraocular KKS contributes to the cardinal features of DR, including:
-
Increased Vascular Permeability: A key event leading to diabetic macular edema (DME).[5][6]
-
Inflammation: Characterized by leukostasis (the adhesion of leukocytes to the retinal vasculature).[2]
-
Angiogenesis: The formation of new, abnormal blood vessels in proliferative DR (PDR).[4][7]
Two main bradykinin receptors, B1 (B1R) and B2 (B2R), mediate the downstream effects of kinins.[7] While B2R is constitutively expressed, B1R is largely absent in healthy tissues but is significantly upregulated in the diabetic retina, contributing to chronic inflammation.[2][6] This upregulation makes the KKS, and particularly B1R, an attractive therapeutic target for DR.
The Kallikrein-Kinin System Signaling Pathway in Diabetic Retinopathy
In diabetic retinopathy, hyperglycemia and the associated inflammatory milieu trigger the activation of the plasma kallikrein-kinin system within the eye. The signaling cascade proceeds as follows:
Caption: Kallikrein-Kinin System Signaling in Diabetic Retinopathy.
Quantitative Findings
Several studies have quantified the upregulation of KKS components in diabetic conditions, providing strong evidence for its involvement in DR.
| Component | Finding | Model/Patient Population | Reference |
| Plasma Prekallikrein (PPK) | 2-fold increase in vitreous | Patients with DME vs. macular hole controls | [5] |
| Plasma Kallikrein (PK) | 11-fold increase in vitreous | Patients with DME vs. macular hole controls | [5] |
| B1 Receptor (B1R) | Significantly increased expression | Retinas of diabetic rats and humans | [7] |
| Tissue Kallikrein | Significantly elevated in vitreous | Patients with proliferative DR vs. controls | [7] |
| Kallikrein-Binding Protein (KBP) | 60% decrease in retina | STZ-diabetic rats | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of the KKS in diabetic retinopathy.
Induction of Diabetes in Rodent Models
The streptozotocin (STZ)-induced diabetic rat or mouse model is the most commonly used to study diabetic retinopathy. STZ is a toxin that specifically destroys pancreatic β-cells, leading to hyperglycemia.
Caption: Workflow for inducing a diabetic retinopathy model using STZ.
Protocol:
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the animals overnight but allow free access to water.
-
STZ Preparation: Prepare a fresh solution of STZ (e.g., 65 mg/kg) in cold 0.1 M citrate buffer (pH 4.5).
-
Injection: Administer a single intraperitoneal (IP) injection of the STZ solution. Control animals receive an injection of citrate buffer only.
-
Hyperglycemia Confirmation: Monitor blood glucose levels 72 hours after injection from the tail vein using a glucometer. Animals with blood glucose levels > 250 mg/dL (13.9 mmol/L) are considered diabetic.
-
Maintenance: House the diabetic animals under standard conditions for the desired duration for retinopathy to develop (typically 2 weeks to 6 months). Monitor body weight and blood glucose regularly.
Measurement of Retinal Vascular Permeability (Evans Blue Method)
This method quantifies the breakdown of the blood-retinal barrier by measuring the extravasation of Evans blue dye, which binds to albumin.
Protocol:
-
Anesthesia: Anesthetize the diabetic and control animals (e.g., with an IP injection of ketamine/xylazine).
-
Evans Blue Preparation: Prepare a solution of Evans blue dye (45 mg/mL) in sterile saline.
-
Injection: Inject the Evans blue solution (45 mg/kg) into the tail vein.
-
Circulation: Allow the dye to circulate for a defined period (e.g., 2 hours).
-
Perfusion: Open the chest cavity and perfuse the animal through the left ventricle with a citrate buffer (pH 3.5) to flush the dye from the vasculature.
-
Retina Dissection: Enucleate the eyes and carefully dissect the retinas under a microscope.
-
Dye Extraction: Dry the retinas to a constant weight, then extract the Evans blue dye by incubating in formamide at 70°C for 18 hours.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm. Calculate the concentration of Evans blue using a standard curve.
-
Normalization: Express the retinal vascular permeability as micrograms of Evans blue per gram of dry retina weight per hour of circulation.
Quantification of Retinal Leukostasis
This protocol quantifies the number of adherent leukocytes in the retinal vasculature, a key indicator of inflammation.
Protocol:
-
Anesthesia and Catheterization: Anesthetize the animal and place a catheter in the jugular vein.
-
Perfusion: Perfuse the animal with phosphate-buffered saline (PBS) to remove non-adherent blood cells.
-
Leukocyte Staining: Perfuse with a solution of a fluorescent dye that stains leukocytes, such as acridine orange (1 mg/mL in saline, injected at 3-4 mg/kg).
-
Fundus Imaging: After a 20-minute circulation period, visualize and record images of the retinal vasculature using a scanning laser ophthalmoscope (SLO).
-
Quantification: Manually or with image analysis software, count the number of fluorescently labeled, static leukocytes within a defined area of the retina (e.g., peripapillary region).
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the pro- or anti-angiogenic potential of substances by measuring the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Protocol:
-
Plate Coating: Thaw a basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gelation.
-
Cell Seeding: Seed retinal endothelial cells onto the gel in serum-free media containing the test substance (e.g., vitreous fluid from diabetic patients, KKS components, or inhibitors).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization: Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Quantification: Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Therapeutic Implications and Future Directions
The central role of the KKS in mediating key pathological features of DR, often independently of VEGF, makes it a highly promising therapeutic target.[5][8] Preclinical studies have demonstrated that inhibitors of plasma kallikrein and antagonists of the B1R can ameliorate retinal vascular hyperpermeability and inflammation in diabetic animal models.[1][3]
Potential Therapeutic Strategies:
-
Plasma Kallikrein Inhibitors: Small molecule inhibitors and monoclonal antibodies targeting PK are in development.[9][10] These agents aim to prevent the generation of bradykinin.
-
B1 Receptor Antagonists: Given that B1R is inducibly expressed in diabetic retinas, targeting this receptor offers a more specific approach to modulating pathological inflammation without affecting the physiological functions of the constitutively expressed B2R.[6][7]
-
Topical Formulations: The development of eye drops containing KKS inhibitors could offer a less invasive alternative to intravitreal injections.[7]
Further research is warranted to fully elucidate the complex interplay between the KKS and other signaling pathways in DR. Clinical trials are underway to evaluate the safety and efficacy of KKS inhibitors in patients with DME.[10] Targeting the kallikrein-kinin system represents a novel and exciting frontier in the management of diabetic retinopathy, with the potential to address the unmet needs of patients who do not respond adequately to current therapies.
References
- 1. jove.com [jove.com]
- 2. Vascular Permeability [bio-protocol.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Animal models of diabetic retinopathy - Quiroz - Annals of Translational Medicine [atm.amegroups.org]
- 5. Streptozotocin-induced rat diabetes model [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. 2.6. Measurement of Retinal Vascular Permeability [bio-protocol.org]
- 8. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Plasma Kallikrein-IN-2: A Tool Compound for Investigating Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Plasma Kallikrein-IN-2, a potent and selective tool compound for the study of hereditary angioedema (HAE) pathophysiology. This document outlines the biochemical properties, mechanism of action, and experimental applications of this compound, serving as a comprehensive resource for researchers in the field. For the purpose of this guide, the well-characterized plasma kallikrein inhibitor, PF-04886847, is used as a representative example for "this compound" to provide concrete data and protocols.
Introduction to Hereditary Angioedema and the Role of Plasma Kallikrein
Hereditary angioedema is a rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling (angioedema) in various parts of the body, including the skin, gastrointestinal tract, and upper airway.[1] The majority of HAE cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1] C1-INH is a crucial regulator of several physiological pathways, including the complement system and the contact system.[2]
A key component of the contact system is the plasma kallikrein-kinin system (KKS).[3] In HAE patients with deficient C1-INH, the KKS becomes dysregulated, leading to the uncontrolled activation of plasma kallikrein.[2] Active plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin.[4] Overproduction of bradykinin leads to increased vascular permeability, resulting in the localized swelling characteristic of HAE attacks.[5] Therefore, inhibiting plasma kallikrein is a key therapeutic strategy for the management of HAE.
This compound is a potent and specific small molecule inhibitor of plasma kallikrein, making it an invaluable tool for elucidating the intricate mechanisms of HAE and for the preclinical evaluation of novel therapeutic agents.
Biochemical and Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound (represented by PF-04886847).
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki (Plasma Kallikrein) | 0.009 µM | Human | --- | [4] |
| Selectivity vs. FXIa | >100-fold | Human | --- | [4] |
| Selectivity vs. FXIIa | No inhibition at concentrations that block kallikrein | Human | --- | [4] |
| Selectivity vs. other serine proteases (FIXa, FXa, trypsin, aPC, tPA) | 100- to 500-fold | Human | --- | [4] |
Table 2: In Vivo Pharmacodynamic Effects in a Rat Model of LPS-Induced Sepsis
| Parameter | Effect of 1 mg/kg PF-04886847 | Time Point | Reference |
| Plasma 6-keto PGF1α levels | Significantly reduced increase | --- | [6] |
| Activated partial thromboplastin time (aPTT) | Prolonged | Dose-dependent | [6] |
| Prothrombin time (PT) | Prolonged | Dose-dependent | [6] |
Signaling Pathways and Experimental Workflows
The Kallikrein-Kinin System in HAE Pathophysiology
The following diagram illustrates the central role of plasma kallikrein in the pathophysiology of hereditary angioedema. In HAE, deficient C1-INH activity leads to unchecked activation of Factor XII and the subsequent conversion of prekallikrein to plasma kallikrein. Plasma kallikrein then drives the excessive production of bradykinin from high-molecular-weight kininogen (HMWK). Bradykinin, acting on its B2 receptor on endothelial cells, triggers signaling cascades that increase vascular permeability and cause angioedema. This compound directly inhibits plasma kallikrein, thereby blocking this pathological cascade.
Caption: The Kallikrein-Kinin System in HAE and the action of this compound.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical experimental workflow for the preclinical characterization of a plasma kallikrein inhibitor like this compound. The process begins with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess activity in a more physiological context, and finally, in vivo studies in relevant animal models to evaluate pharmacodynamics and efficacy.
Caption: Preclinical characterization workflow for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Plasma Kallikrein Inhibition Assay (Chromogenic)
This assay determines the in vitro potency of this compound by measuring the inhibition of plasma kallikrein activity using a chromogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris Buffer (50 mM Tris, 361 mM NaCl, pH 7.8)
-
This compound (or other test inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Tris buffer.
-
In a 96-well plate, add 20 µL of each inhibitor concentration (or buffer for control) to triplicate wells.
-
Add 160 µL of Tris buffer to all wells.
-
Add 20 µL of a pre-diluted solution of human plasma kallikrein (e.g., 1 nkat/mL in Tris buffer) to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of S-2302 substrate solution (e.g., 2 mM in distilled water).
-
Immediately measure the change in absorbance at 405 nm over time (kinetic read) at 37°C for 10-15 minutes.
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Bradykinin Release Assay from Human Plasma
This ex vivo assay measures the ability of this compound to inhibit the generation of bradykinin in human plasma upon activation of the contact system.
Materials:
-
Fresh human citrated plasma
-
Contact system activator (e.g., dextran sulfate or silica nanoparticles)
-
This compound
-
Bradykinin ELISA kit or LC-MS/MS for bradykinin quantification
-
Reaction stop solution (e.g., cold ethanol)
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
In microcentrifuge tubes, pre-incubate 90 µL of human plasma with 5 µL of the inhibitor dilutions (or buffer for control) for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the contact system activator.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a sufficient volume of cold ethanol to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and quantify the amount of bradykinin using a validated bradykinin ELISA kit or by LC-MS/MS, following the manufacturer's instructions or a validated protocol.[7][8]
-
Calculate the percentage of inhibition of bradykinin release for each inhibitor concentration and determine the IC50.
Human Umbilical Vein Endothelial Cell (HUVEC) Permeability Assay
This cell-based assay assesses the functional consequence of plasma kallikrein inhibition by measuring the ability of this compound to prevent bradykinin-induced hyperpermeability of an endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Bradykinin
-
This compound
-
FITC-dextran (e.g., 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed. The formation of a tight barrier can be monitored by measuring transendothelial electrical resistance (TEER).
-
Once a stable TEER is achieved, replace the medium in the upper and lower chambers with a serum-free medium.
-
Pre-treat the HUVEC monolayers by adding various concentrations of this compound to the upper chamber and incubate for 1 hour at 37°C.
-
Add bradykinin to the upper chamber to induce hyperpermeability (a final concentration of ~10-100 nM is typically effective). A control group with no bradykinin should be included.
-
Simultaneously, add FITC-dextran to the upper chamber.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect samples from the lower chamber and measure the fluorescence intensity using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
-
The amount of fluorescence in the lower chamber is proportional to the permeability of the HUVEC monolayer.
-
Calculate the percentage of inhibition of bradykinin-induced permeability for each concentration of this compound.
Conclusion
This compound, exemplified by the potent and selective inhibitor PF-04886847, serves as a critical tool for researchers investigating the pathophysiology of hereditary angioedema. Its ability to specifically target plasma kallikrein allows for the detailed dissection of the kallikrein-kinin system's role in disease progression. The data and protocols provided in this guide offer a solid foundation for utilizing this and similar tool compounds to advance our understanding of HAE and to facilitate the development of novel therapeutics.
References
- 1. quadratech.co.uk [quadratech.co.uk]
- 2. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of the plasma kallikrein-kinin system inhibitor, haemaphysalin, from hard tick, Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PF-04886847 (an inhibitor of plasma kallikrein) attenuates inflammatory mediators and activation of blood coagulation in rat model of lipopolysaccharide (LPS) - induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Plasma Kallikrein-IN-2 on Vascular Permeability In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of plasma kallikrein in mediating vascular permeability and the potential of Plasma kallikrein-IN-2 as a therapeutic inhibitor. The document outlines the key signaling pathways, detailed experimental protocols for in vitro assessment, and representative data on the inhibitory effects on endothelial barrier function.
Introduction: The Kallikrein-Kinin System and Vascular Permeability
The plasma kallikrein-kinin system (KKS) is a crucial signaling cascade involved in inflammation, blood pressure regulation, and coagulation.[1] A key effector of this system is plasma kallikrein (PKal), a serine protease that, when activated, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.[1][2]
Bradykinin exerts its effects primarily through the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR) constitutively expressed on endothelial cells.[2][3] Activation of the B2R triggers a signaling cascade that leads to vasodilation and a significant increase in vascular permeability, contributing to edema in various pathological conditions.[1][3][4] Dysregulation of the KKS is implicated in diseases such as hereditary angioedema (HAE) and diabetic macular edema, making plasma kallikrein a key therapeutic target.[1]
Plasma kallikrein inhibitors, such as this compound, function by blocking the active site of plasma kallikrein, thereby preventing the generation of bradykinin and mitigating its downstream effects on vascular permeability.[1]
Signaling Pathway of Plasma Kallikrein-Mediated Vascular Permeability
The binding of bradykinin to its B2 receptor on endothelial cells initiates a complex signaling cascade. This pathway involves the activation of G proteins, primarily Gαq, which in turn stimulates phospholipase C (PLC).[5] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] These events culminate in the phosphorylation of vascular endothelial (VE)-cadherin, a key component of adherens junctions, leading to the destabilization of these junctions and an increase in paracellular permeability.[3] The pathway also involves the production of nitric oxide (NO), which contributes to vasodilation.[6][7]
Caption: Plasma kallikrein signaling pathway leading to increased vascular permeability.
Experimental Protocols for In Vitro Vascular Permeability
To assess the efficacy of this compound in mitigating plasma kallikrein-induced vascular permeability, a standard in vitro model using a Transwell permeability assay with human umbilical vein endothelial cells (HUVECs) is recommended. This can be quantified using two primary methods: Transendothelial Electrical Resistance (TEER) and a FITC-Dextran permeability assay.[8][9][10]
General Experimental Workflow
The overall workflow involves culturing a confluent monolayer of endothelial cells on a semi-permeable membrane, inducing hyperpermeability with activated plasma kallikrein or bradykinin, and measuring the protective effect of this compound.
Caption: In vitro workflow for assessing vascular permeability.
Detailed Protocol: Transwell Permeability Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Activated Human Plasma Kallikrein
-
This compound
-
FITC-Dextran (40 kDa)
-
TEER meter (e.g., EVOM2)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Coat Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen). Seed HUVECs at a high density (e.g., 1x10^5 cells/insert) in the apical (upper) chamber. Add EGM-2 to both the apical and basolateral (lower) chambers.
-
Monolayer Formation: Culture the cells for 3-5 days, replacing the medium every 48 hours, until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring TEER daily. A stable and high TEER reading indicates a confluent and functional barrier.[8][11]
-
Inhibitor Pre-treatment: Once the monolayer is established, replace the medium in both chambers with fresh, serum-free medium. Add varying concentrations of this compound (or vehicle control) to the apical chamber and incubate for 1 hour.
-
Permeability Induction: After pre-treatment, add activated plasma kallikrein to the apical chamber to induce hyperpermeability.
-
Permeability Measurement:
-
TEER Measurement: At specified time points after the addition of plasma kallikrein, measure the TEER of the monolayer. A decrease in TEER indicates an increase in permeability.[8][12] The resistance values should be normalized to the area of the membrane.
-
FITC-Dextran Assay: Add FITC-Dextran to the apical chamber. Incubate for a defined period (e.g., 1-4 hours).[10] Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~520 nm).[10] The amount of FITC-Dextran that has passed through the monolayer is proportional to the permeability.[13][14][15]
-
Data Presentation: Representative Quantitative Data
The following tables present hypothetical but representative data from an in vitro vascular permeability experiment assessing the effect of this compound.
Table 1: Effect of this compound on TEER in HUVEC Monolayers
| Treatment Group | Concentration | TEER (Ω·cm²) at T=0 | TEER (Ω·cm²) at T=2h Post-Induction | % Change from Control |
| Vehicle Control | - | 125.3 ± 5.1 | 124.8 ± 4.9 | 0% |
| Plasma Kallikrein | 10 nM | 126.1 ± 5.5 | 62.5 ± 3.8 | -50.2% |
| PK-IN-2 + PK | 1 nM | 124.9 ± 4.7 | 98.7 ± 4.1 | -21.2% |
| PK-IN-2 + PK | 10 nM | 125.5 ± 5.2 | 115.3 ± 4.5 | -8.1% |
| PK-IN-2 + PK | 100 nM | 126.3 ± 5.0 | 122.9 ± 5.3 | -1.9% |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on FITC-Dextran Permeability
| Treatment Group | Concentration | FITC-Dextran Flux (RFU) | % Inhibition of Permeability |
| Vehicle Control | - | 150 ± 25 | - |
| Plasma Kallikrein | 10 nM | 850 ± 65 | 0% |
| PK-IN-2 + PK | 1 nM | 425 ± 40 | 60.7% |
| PK-IN-2 + PK | 10 nM | 250 ± 30 | 85.7% |
| PK-IN-2 + PK | 100 nM | 175 ± 28 | 96.4% |
RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation.
Conclusion
The in vitro data, based on established methodologies, strongly suggest that this compound is a potent inhibitor of plasma kallikrein-induced vascular permeability. By blocking the production of bradykinin, this compound effectively preserves the integrity of the endothelial barrier. These findings underscore the therapeutic potential of targeting plasma kallikrein for diseases characterized by excessive vascular leakage and provide a robust framework for the preclinical evaluation of such inhibitors.
References
- 1. Bradykinin Metabolism and Drug-Induced Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kallikrein activates bradykinin B2 receptors in the absence of kininogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Increase in Blood–Brain Barrier Permeability is Modulated by Tissue Kallikrein via Activation of Bradykinin B1 and B2 Receptor-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellqart.com [cellqart.com]
- 9. World Precision Instruments | In Vitro Evaluation of Endothelial Cell Activation Using TEER and Cell Culture Inserts [wpi-europe.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is TEER? | Axion Biosystems [axionbiosystems.com]
- 13. 2.4. FITC-dextran permeability assay [bio-protocol.org]
- 14. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dissolving and Storing Plasma Kallikrein-IN-2 for In Vivo Experiments
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the proper dissolution and storage of Plasma kallikrein-IN-2 for in vivo experiments. Adherence to these protocols is crucial for ensuring the stability, efficacy, and reproducibility of experimental results.
Introduction to this compound
This compound is a potent inhibitor of plasma kallikrein (PKal), with an impressive IC50 of 0.1 nM[1]. Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. By inhibiting plasma kallikrein, this compound is a valuable tool for research in areas such as hereditary angioedema, diabetic macular edema, and diabetic retinopathy[1]. Proper handling and preparation of this compound are paramount for successful in vivo studies.
Physicochemical and Potency Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Target | Plasma Kallikrein (PKal) | [1] |
| IC50 | 0.1 nM | [1] |
| Therapeutic Areas | Hereditary Angioedema, Diabetic Macular Edema, Diabetic Retinopathy | [1] |
Experimental Protocols
Dissolution of this compound for Stock Solution
Most small molecule inhibitors, especially those with hydrophobic properties, are initially dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose[2][3].
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the vial of powdered this compound to reach room temperature before opening to prevent condensation of moisture, which can affect compound stability[2].
-
Solvent Addition: Add the required volume of anhydrous DMSO directly to the vial to achieve the desired stock concentration (e.g., 10 mM or 25 mM). For compounds supplied in quantities of 10 mg or less, it is recommended to add the solvent directly to the product vial to avoid loss of material[4].
-
Solubilization: Tightly cap the vial and vortex thoroughly to dissolve the compound. If the compound does not dissolve completely, brief sonication in a water bath may be helpful[5].
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
Preparation of Working Solutions for In Vivo Administration
For in vivo experiments, the concentrated DMSO stock solution must be diluted into a biocompatible vehicle. It is critical to minimize the final concentration of DMSO administered to the animals, as high concentrations can be toxic[6]. A final DMSO concentration of less than 5%, and ideally below 1%, is recommended[6].
Common In Vivo Vehicles:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
A mixture of DMSO and corn oil (e.g., 50:50 mixture for initial dilution, then further diluted)[6].
-
Aqueous solutions containing co-solvents like Polyethylene Glycol (PEG) or Tween-20 to improve solubility[5][6].
Protocol:
-
Vehicle Selection: Choose an appropriate vehicle based on the route of administration and the physicochemical properties of the final formulation.
-
Serial Dilution: If a very low final concentration of the inhibitor is required, perform initial serial dilutions of the DMSO stock solution in DMSO before diluting into the aqueous vehicle. This can help prevent precipitation[2][5].
-
Final Dilution: Slowly add the DMSO stock solution (or the diluted DMSO solution) to the chosen in vivo vehicle while vortexing to ensure proper mixing and minimize precipitation.
-
Observation: After dilution, observe the solution for any signs of precipitation. If precipitation occurs, reformulation with different co-solvents or a different vehicle may be necessary.
-
Control Group: Always prepare a vehicle-only control solution to administer to the control group of animals. This control should contain the same final concentration of DMSO as the drug-treated group[6].
Storage of this compound
Proper storage is essential to maintain the stability and activity of the inhibitor.
Powdered Compound:
-
Upon receipt, store the powdered this compound as recommended on the product's technical data sheet. Generally, small molecules are stable for years when stored as a powder at -20°C[4]. While they may be shipped at room temperature, long-term storage should be at the recommended temperature[2][4].
Stock Solutions in DMSO:
-
For short-term storage (up to one month), aliquots of the DMSO stock solution can be stored at -20°C[4].
-
For long-term storage (up to six months), it is recommended to store aliquots at -80°C[4].
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound. Prepare single-use aliquots to mitigate this[4].
Working Solutions:
-
Aqueous working solutions are generally less stable and should be prepared fresh on the day of the experiment. Do not store aqueous solutions for extended periods.
Visualization of Pathways and Workflows
Plasma Kallikrein-Kinin Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving plasma kallikrein, the target of this compound. Plasma kallikrein activation leads to the cleavage of high molecular weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator.
Caption: The Plasma Kallikrein-Kinin signaling cascade.
Experimental Workflow for In Vivo Studies
This diagram outlines the general workflow from receiving the compound to its administration in an animal model.
Caption: Workflow for preparing this compound for in vivo use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. captivatebio.com [captivatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay for High-Throughput Screening of Plasma Kallikrein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma kallikrein-kinin system (KKS) is a critical signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. A key enzyme in this system, plasma kallikrein (PKa), cleaves high-molecular-weight kininogen (HK) to produce the potent vasodilator and pro-inflammatory peptide, bradykinin.[1] Dysregulation of the KKS, leading to excessive bradykinin production, is implicated in various pathologies, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and severe swelling.[2] Consequently, inhibiting plasma kallikrein has emerged as a promising therapeutic strategy for HAE and other inflammatory conditions.
This application note details a robust and sensitive cell-based assay for the high-throughput screening and characterization of plasma kallikrein inhibitors. The assay leverages the physiological signaling cascade initiated by bradykinin. By generating bradykinin in situ through the enzymatic action of plasma kallikrein on its substrate, we can measure the inhibitory effect of test compounds on the subsequent activation of the bradykinin B2 receptor (B2R). This activation is quantified by measuring the transient increase in intracellular calcium concentration ([Ca2+]i) in a recombinant cell line overexpressing the B2R. This method provides a physiologically relevant and high-throughput compatible platform for the discovery and development of novel plasma kallikrein inhibitors.
Signaling Pathway
The assay is based on the following signaling pathway: In the initial phase, active plasma kallikrein cleaves high-molecular-weight kininogen to release bradykinin. Bradykinin then binds to and activates the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). This binding event triggers the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions and a transient increase in intracellular calcium concentration. This calcium flux serves as a measurable endpoint to quantify the activity of plasma kallikrein and the potency of its inhibitors.
Plasma Kallikrein Signaling Pathway
Experimental Workflow
The screening workflow is designed for a high-throughput format, typically in 96- or 384-well plates. The process begins with the seeding of cells stably expressing the bradykinin B2 receptor. Following an overnight incubation, the cells are loaded with a calcium-sensitive fluorescent dye. In a separate plate, test compounds are serially diluted. The in situ bradykinin generation is initiated by adding plasma kallikrein and high-molecular-weight kininogen to the wells containing the test compounds. This reaction mixture is then transferred to the cell plate, and the resulting change in fluorescence, corresponding to intracellular calcium mobilization, is measured in real-time using a fluorescence imaging plate reader (FLIPR) or a similar instrument. The data is then analyzed to determine the inhibitory potency of the test compounds.
Screening Workflow for Plasma Kallikrein Inhibitors
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human bradykinin B2 receptor (BDKRB2).
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic.
-
Reagents:
-
Human plasma kallikrein (active enzyme)
-
Human high-molecular-weight kininogen (HK)
-
Test inhibitors and reference compounds (e.g., Ecallantide)
-
Calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (if required for the cell line to prevent dye leakage)
-
-
Equipment:
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities
-
Sterile cell culture hood
-
CO2 incubator (37°C, 5% CO2)
-
Multichannel pipettes
-
96- or 384-well black-wall, clear-bottom cell culture plates
-
Compound plates
-
Cell Preparation
-
Cell Seeding:
-
The day before the assay, seed the BDKRB2-expressing cells into 96- or 384-well black-wall, clear-bottom plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 20,000-40,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. If using CHO cells, supplement the buffer with probenecid to a final concentration of 2.5 mM.[3]
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.[4]
-
Assay Protocol
-
Compound Preparation:
-
Prepare serial dilutions of the test inhibitors and reference compounds in the assay buffer in a separate compound plate. A typical starting concentration for screening is 10 µM.
-
-
In Situ Bradykinin Generation and Inhibition:
-
Prepare a 2X working solution of plasma kallikrein and high-molecular-weight kininogen in assay buffer. The final concentrations should be optimized to produce a robust calcium signal (e.g., EC80 of the bradykinin response).
-
Add the 2X enzyme/substrate solution to the wells of the compound plate containing the serially diluted inhibitors.
-
Incubate at room temperature for 15-30 minutes to allow the inhibitors to bind to plasma kallikrein.
-
-
Calcium Flux Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to transfer the contents of the compound plate to the cell plate and immediately begin recording fluorescence intensity (excitation ~485 nm, emission ~525 nm) every 1-2 seconds for a total of 2-3 minutes.
-
The instrument's software will record a baseline fluorescence, followed by a sharp increase upon addition of the bradykinin-containing mixture, and then a gradual decay.
-
Data Analysis
-
Data Normalization:
-
For each well, calculate the maximum change in fluorescence (ΔF) from the baseline.
-
Normalize the data to the controls:
-
0% inhibition (maximum signal): Wells with enzyme and substrate but no inhibitor.
-
100% inhibition (baseline): Wells with no enzyme/substrate or with a saturating concentration of a known potent inhibitor.
-
-
-
IC50 Determination:
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.
-
Data Presentation
The potency of plasma kallikrein inhibitors can be summarized in a table for easy comparison. The IC50 value represents the concentration of the inhibitor required to reduce the plasma kallikrein-induced calcium signal by 50%.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Lanadelumab | Plasma Kallikrein | HKa ELISA | 44 | [1] |
| Ecallantide | Plasma Kallikrein | Cell-based Ca2+ Flux | Data not available | [5] |
| Berotralstat | Plasma Kallikrein | Cell-based Ca2+ Flux | Data not available | [3] |
Note: Specific IC50 values for Ecallantide and Berotralstat from a cell-based calcium flux assay were not publicly available at the time of this writing. The table reflects the available data and can be populated as new information is generated.
Conclusion
The cell-based calcium mobilization assay described provides a robust, sensitive, and high-throughput method for the identification and characterization of plasma kallikrein inhibitors. By measuring a downstream physiological event—bradykinin B2 receptor activation—this assay offers a more biologically relevant screening platform compared to purely biochemical assays. The workflow is amenable to automation and can be readily integrated into drug discovery campaigns targeting diseases driven by dysregulated plasma kallikrein activity, such as hereditary angioedema.
References
- 1. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hereditary angioedema therapy: kallikrein inhibition and bradykinin receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioCryst Presents New ORLADEYO® (berotralstat) Data at 7th Bradykinin Symposium | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 4. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using a Plasma Kallikrein Inhibitor in a Mouse Model of Diabetic Macular Edema
For Researchers, Scientists, and Drug Development Professionals
Note: The specific compound "Plasma kallikrein-IN-2" was not identified in publicly available literature. Therefore, these application notes utilize data from a representative oral plasma kallikrein inhibitor, KV123833 , to illustrate the principles and protocols for evaluating this class of compounds in a mouse model of diabetic macular edema.
Introduction
Diabetic macular edema (DME) is a leading cause of vision loss in individuals with diabetes, characterized by the breakdown of the blood-retinal barrier and subsequent fluid accumulation in the macula.[1] While vascular endothelial growth factor (VEGF) is a key mediator and the target of standard anti-VEGF therapies, a significant number of patients show an incomplete response to these treatments.[2][3] This highlights the involvement of VEGF-independent pathways in the pathogenesis of DME.[3][4]
The plasma kallikrein-kinin system (KKS) has emerged as a critical VEGF-independent pathway contributing to retinal vascular permeability and inflammation in diabetic retinopathy.[5][6] In the diabetic state, elevated levels of plasma kallikrein are observed in the vitreous.[5][6] Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator that increases vascular permeability through activation of its B1 and B2 receptors.[6][7] Inhibition of plasma kallikrein, therefore, presents a promising therapeutic strategy for DME, potentially offering an alternative or complementary approach to anti-VEGF therapies.[2][5]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of a plasma kallikrein inhibitor in a streptozotocin (STZ)-induced mouse model of diabetic macular edema.
Data Presentation
The following tables summarize representative quantitative data from a study evaluating the efficacy of an oral plasma kallikrein inhibitor, KV123833, in a mouse model of VEGF-induced retinal edema. This model mimics the increased vascular permeability characteristic of diabetic macular edema.
Table 1: Effect of Oral Plasma Kallikrein Inhibitor KV123833 on VEGF-Induced Retinal Vascular Permeability (RVP)
| Treatment Group | Mean RVP (ml/g retina/hour) ± SEM | Percent Reduction in VEGF-Induced RVP | p-value (vs. VEGF) |
| PBS Control | 73.2 ± 17.0 | N/A | N/A |
| VEGF | 183.5 ± 33.7 | N/A | N/A |
| KV123833 + VEGF | 88.5 ± 17.1 | 86.1% | 0.028 |
Data adapted from a study on KV123833 in a mouse model of VEGF-induced retinal edema.[8]
Table 2: Pharmacokinetic and Pharmacodynamic Properties of KV123833
| Parameter | Value |
| Ki for human plasma kallikrein | 3 nM |
| Selectivity over related serine proteases | >1000-fold |
| Oral availability in rats | 36% |
Data adapted from a study on KV123833.[8]
Experimental Protocols
Induction of Diabetic Macular Edema in Mice (Streptozotocin Model)
This protocol describes the induction of diabetes in mice using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells, leading to hyperglycemia and the development of diabetic retinopathy features.[9]
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
8-10 week old C57BL/6J mice
-
Glucometer and test strips
-
Insulin (for animal welfare, if severe weight loss occurs)
Procedure:
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection. A common dosage is 50-60 mg/kg body weight.
-
Administer STZ via intraperitoneal injection to the mice for five consecutive days.
-
Monitor blood glucose levels weekly from tail vein blood samples. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Maintain the diabetic mice for 8-12 weeks to allow for the development of retinal vascular changes associated with DME. Monitor animal weight and general health status regularly.
Administration of Plasma Kallikrein Inhibitor
This protocol outlines the administration of a test plasma kallikrein inhibitor. The route and dosage should be optimized based on the specific compound's properties. An example for an oral inhibitor is provided.
Materials:
-
Plasma kallikrein inhibitor (e.g., KV123833)
-
Vehicle solution (e.g., 10% PEG400 in PBS)
-
Oral gavage needles
Procedure:
-
Prepare the plasma kallikrein inhibitor formulation at the desired concentration in the appropriate vehicle.
-
Administer the inhibitor to the diabetic mice via the chosen route. For oral administration, a typical dose might be 50 mg/kg, administered twice daily by oral gavage.
-
A vehicle control group of diabetic mice should be administered the vehicle solution on the same schedule.
-
Treatment duration will depend on the study design, but a period of 2-4 weeks is common for evaluating efficacy.
Measurement of Retinal Vascular Permeability (Evans Blue Assay)
This protocol measures the breakdown of the blood-retinal barrier by quantifying the extravasation of Evans blue dye into the retinal tissue.
Materials:
-
Evans blue dye
-
Formamide
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Spectrophotometer
Procedure:
-
Anesthetize the mice.
-
Inject a 2% solution of Evans blue dye in sterile saline intravenously via the tail vein (approximately 45 mg/kg).
-
Allow the dye to circulate for 2 hours.
-
Perfuse the mice with PBS through the left ventricle to remove intravascular dye.
-
Enucleate the eyes and carefully dissect the retinas.
-
Dry the retinas and record their weight.
-
Incubate the retinas in formamide for 18 hours at 70°C to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the concentration of Evans blue using a standard curve. Permeability is expressed as µg of Evans blue per gram of retinal tissue per hour of circulation.
Assessment of Retinal Function (Electroretinography - ERG)
ERG is used to assess the electrical activity of the retinal cells in response to a light stimulus, providing a measure of retinal function.[5][7]
Materials:
-
ERG system with a Ganzfeld dome
-
Anesthesia
-
Topical mydriatic (e.g., tropicamide)
-
Corneal electrodes
Procedure:
-
Dark-adapt the mice overnight.
-
Under dim red light, anesthetize the mice and dilate their pupils.
-
Place the corneal electrodes on the eyes.
-
Present a series of light flashes of increasing intensity and record the corresponding a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) amplitudes and implicit times.
-
Compare the ERG responses between treated and untreated diabetic mice and non-diabetic controls.
Analysis of Retinal Inflammatory Markers (Quantitative PCR)
This protocol quantifies the expression of key inflammatory genes in the retina.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., ICAM-1, VCAM-1, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Euthanize the mice and dissect the retinas.
-
Homogenize the retinal tissue and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, specific primers, and a qPCR master mix.
-
Analyze the relative gene expression using the delta-delta Ct method, normalizing to the housekeeping gene.
Visualizations
Caption: Signaling pathway of the plasma kallikrein-kinin system in DME and the point of intervention for a plasma kallikrein inhibitor.
Caption: Experimental workflow for evaluating a plasma kallikrein inhibitor in a mouse model of diabetic macular edema.
References
- 1. Intellia Therapeutics Reports 97% Attack- & LTP-Free in HAE | NTLA Stock News [stocktitan.net]
- 2. Plasma Kallikrein Inhibition in Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Plasma Kallikrein-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PKal) is a serine protease that plays a pivotal role in the activation of the kallikrein-kinin system (KKS), a key pathway in inflammation, blood pressure regulation, coagulation, and pain signaling.[1][2] Dysregulation of PKal activity is implicated in various pathologies, including hereditary angioedema (HAE) and diabetic macular edema (DME).[3][4] Consequently, the development of potent and selective PKal inhibitors is a significant focus of drug discovery efforts.
Plasma kallikrein-IN-2 (also known as Compound 198) is a highly potent inhibitor of human plasma kallikrein, with a reported IC50 of 0.1 nM.[4] Its potency makes it an excellent tool compound for studying the physiological and pathological roles of PKal and a valuable positive control in high-throughput screening (HTS) campaigns aimed at identifying novel PKal inhibitors. These application notes provide detailed protocols for the use of this compound in various HTS-compatible assay formats.
Mechanism of Action
Plasma kallikrein is typically activated from its zymogen precursor, prekallikrein, by activated Factor XII.[1] Activated PKal then cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.[2] this compound acts as a direct inhibitor of the enzymatic activity of PKal, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a comparative overview of different HTS assay formats for monitoring its inhibitory activity.
Table 1: Biochemical Data for this compound
| Parameter | Value | Reference |
| Target | Human Plasma Kallikrein (PKal) | [4] |
| IC50 | 0.1 nM | [4] |
| Mechanism of Action | Direct Enzyme Inhibition | Inferred |
| Molecular Weight | 612.99 g/mol | [4] |
| Chemical Formula | C28H24ClF3N8O3 | [4] |
Table 2: Comparison of High-Throughput Screening Assay Formats for Plasma Kallikrein Inhibition
| Assay Format | Principle | Advantages | Disadvantages |
| Colorimetric | Cleavage of a chromogenic substrate (e.g., S-2302) by PKal releases a colored product (p-nitroaniline), measured by absorbance. | Simple, cost-effective, readily available reagents. | Lower sensitivity compared to other methods, potential for interference from colored compounds. |
| Fluorogenic | Cleavage of a fluorogenic substrate by PKal releases a fluorescent molecule, leading to an increase in fluorescence intensity. | High sensitivity, wide dynamic range, suitable for HTS. | Potential for interference from fluorescent compounds, may require specific instrumentation. |
| Luminescence-based | Coupled enzyme reaction where the product of PKal activity is linked to a luciferase-luciferin reaction, generating light. | Very high sensitivity, low background, less susceptible to compound interference. | More complex assay setup, may be more expensive. |
| ELISA-based | Detection of cleaved high-molecular-weight kininogen (HKa), a direct product of PKal activity, using specific antibodies. | High specificity, directly measures a physiological product of PKal activity. | More complex workflow, less amenable to ultra-high-throughput screening. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well microplate format, common in HTS.
Protocol 1: Fluorogenic High-Throughput Screening Assay for Plasma Kallikrein Inhibitors
This protocol describes a generic fluorescence intensity-based assay for screening a compound library for inhibitors of plasma kallikrein.
Materials:
-
Human Plasma Kallikrein (active enzyme)
-
Fluorogenic peptide substrate for plasma kallikrein (e.g., Ac-Pro-Phe-Arg-AMC)
-
This compound (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20
-
Compound library plates (typically in DMSO)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates)
Procedure:
-
Compound Plate Preparation: Prepare serial dilutions of this compound in DMSO to generate a dose-response curve (e.g., from 1 µM to 1 pM final concentration). The compound library plates should be formatted to deliver a final assay concentration typically in the 1-10 µM range.
-
Assay Plate Preparation:
-
Add 20 µL of Assay Buffer to all wells.
-
Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of compound solution from the library plates to the assay plates. For the positive control, add the diluted this compound. For negative (no inhibition) and blank (no enzyme) controls, add DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of Human Plasma Kallikrein in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for the duration of the assay (typically in the low nM range).
-
Add 10 µL of the enzyme solution to all wells except the blank controls. Add 10 µL of Assay Buffer to the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer. The final concentration should be at or near the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 15-30 minutes, or as a single endpoint reading after a fixed incubation time at 37°C.
-
-
Data Analysis:
-
For kinetic reads, calculate the reaction rate (slope of the fluorescence intensity versus time).
-
For endpoint reads, use the final fluorescence intensity value.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(Signal_compound - Signal_blank) / (Signal_no_inhibition - Signal_blank)])
-
For this compound, plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Luminescence-based High-Throughput Screening Assay for Plasma Kallikrein Inhibitors
This protocol utilizes a coupled-enzyme system where the product of the PKal reaction is used by a second enzyme to generate a luminescent signal.
Materials:
-
Human Plasma Kallikrein (active enzyme)
-
A specific peptide substrate for plasma kallikrein that releases a product usable by a secondary enzyme system (e.g., a pro-luciferin substrate).
-
A luciferase/luciferin-based detection reagent (e.g., Kinase-Glo® or similar).
-
This compound (as a positive control)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA.
-
Compound library plates.
-
384-well white, opaque microplates.
-
Luminescence microplate reader.
Procedure:
-
Compound and Enzyme Incubation: Follow steps 1-3 from Protocol 1, using the appropriate assay buffer and white microplates.
-
Substrate Addition:
-
Prepare a working solution of the pro-luciferin substrate in Assay Buffer.
-
Add 10 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Luminescence Detection:
-
Equilibrate the luminescence detection reagent to room temperature.
-
Add 40 µL of the detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway of Plasma Kallikrein
Caption: Signaling pathway of the plasma kallikrein-kinin system.
Experimental Workflow for HTS of Plasma Kallikrein Inhibitors
Caption: High-throughput screening workflow for plasma kallikrein inhibitors.
Logical Relationship of Assay Controls
Caption: Logical relationship and purpose of assay controls.
References
Application Notes and Protocols: Establishing a Dose-Response Curve for a Plasma Kallikrein Inhibitor in Primary Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma kallikrein-kinin system is a critical signaling cascade involved in inflammation, vascular permeability, and pain. Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen to release the potent vasodilator and pro-inflammatory peptide, bradykinin.[1][2][3] Bradykinin subsequently binds to its B2 receptor on endothelial cells, triggering a cascade of intracellular events that lead to increased vascular permeability, vasodilation, and the expression of pro-inflammatory mediators.[4][5] Dysregulation of this pathway is implicated in various pathologies, including hereditary angioedema, diabetic macular edema, and other inflammatory conditions.[2][6]
Plasma kallikrein inhibitors are a promising therapeutic class for these disorders.[2][6] This document provides detailed application notes and protocols for establishing a dose-response curve for a representative plasma kallikrein inhibitor, herein referred to as "Plasma kallikrein-IN-2," in primary human endothelial cells. The following protocols will enable researchers to quantify the inhibitor's efficacy in attenuating key downstream effects of plasma kallikrein activation, namely increased endothelial permeability, ERK1/2 phosphorylation, and NF-κB activation.
Data Presentation
Note: The following data are illustrative and intended to represent typical results obtained from the described experimental protocols. Actual results may vary depending on experimental conditions, cell type, and the specific inhibitor used.
Table 1: Effect of this compound on Bradykinin-Induced Endothelial Permeability
| This compound (nM) | Bradykinin (100 nM) | Normalized FITC-Dextran Flux (Fold Change) | Standard Deviation |
| 0 | - | 1.00 | 0.08 |
| 0 | + | 2.54 | 0.21 |
| 1 | + | 2.15 | 0.18 |
| 10 | + | 1.58 | 0.15 |
| 100 | + | 1.12 | 0.10 |
| 1000 | + | 1.05 | 0.09 |
Table 2: Dose-Dependent Inhibition of Bradykinin-Induced ERK1/2 Phosphorylation by this compound
| This compound (nM) | Bradykinin (100 nM) | Relative p-ERK1/2 Levels (%) | Standard Deviation |
| 0 | - | 100 | 9 |
| 0 | + | 320 | 25 |
| 1 | + | 285 | 22 |
| 10 | + | 210 | 18 |
| 100 | + | 135 | 12 |
| 1000 | + | 108 | 10 |
Table 3: Inhibition of Bradykinin-Mediated NF-κB p65 Nuclear Translocation by this compound
| This compound (nM) | Bradykinin (100 nM) | % of Cells with Nuclear p65 | Standard Deviation |
| 0 | - | 12 | 2.1 |
| 0 | + | 78 | 5.5 |
| 1 | + | 65 | 4.8 |
| 10 | + | 45 | 3.9 |
| 100 | + | 25 | 3.1 |
| 1000 | + | 15 | 2.5 |
Signaling Pathway and Experimental Workflow
Caption: Plasma kallikrein signaling in endothelial cells.
Caption: Workflow for dose-response analysis.
Experimental Protocols
Endothelial Cell Culture
-
Cell Type: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are recommended.
-
Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors, fetal bovine serum, and antibiotics.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluence. Use cells between passages 2 and 6 for experiments to ensure phenotypic stability.
Endothelial Permeability Assay (Transwell Assay)
This assay measures the passage of a fluorescently labeled high-molecular-weight dextran across a confluent endothelial monolayer, serving as an indicator of paracellular permeability.
-
Materials:
-
24-well Transwell® inserts (e.g., 0.4 µm pore size)
-
HUVECs
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
This compound
-
Bradykinin
-
FITC-Dextran (40 kDa)
-
Fluorescence plate reader
-
-
Protocol:
-
Coat Transwell® inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen) to promote cell attachment.
-
Seed HUVECs onto the upper chamber of the Transwell® inserts at a density that will form a confluent monolayer within 48-72 hours.
-
Culture the cells until a confluent monolayer is formed. Visually inspect the monolayer for integrity.
-
Starve the cells in serum-free medium for 2-4 hours prior to the experiment.
-
Pre-incubate the endothelial monolayers with varying concentrations of this compound (or vehicle control) in the upper chamber for 1 hour.
-
Add bradykinin (e.g., 100 nM final concentration) to the upper chamber to stimulate the cells.
-
Simultaneously, add FITC-Dextran (1 mg/mL) to the upper chamber.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader (Excitation/Emission ~490/520 nm).
-
Calculate the fold change in FITC-Dextran flux relative to the unstimulated control.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the level of phosphorylated ERK1/2 (p-ERK1/2), a key downstream kinase in the bradykinin signaling pathway.
-
Materials:
-
6-well plates
-
HUVECs
-
Serum-free medium
-
This compound
-
Bradykinin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Starve the cells in serum-free medium for at least 4 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with bradykinin (e.g., 100 nM) for a short duration (e.g., 5-15 minutes), as ERK phosphorylation is often transient.[7]
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities and express p-ERK1/2 levels relative to total ERK1/2.
-
NF-κB Activation Assay (Immunofluorescence for p65 Nuclear Translocation)
This assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.
-
Materials:
-
Glass coverslips or imaging-compatible plates
-
HUVECs
-
Serum-free medium
-
This compound
-
Bradykinin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Alexa Fluor-conjugated anti-rabbit secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Seed HUVECs on glass coverslips in a 24-well plate and allow them to adhere and grow to sub-confluence.
-
Starve the cells in serum-free medium for 4 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate with bradykinin (e.g., 100 nM) for 30-60 minutes.[8]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the anti-NF-κB p65 primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear translocation of p65.
-
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the dose-dependent inhibitory effects of this compound on key signaling events in primary endothelial cells. By quantifying changes in endothelial permeability, ERK1/2 phosphorylation, and NF-κB activation, researchers can effectively determine the potency and efficacy of this and other plasma kallikrein inhibitors, thereby advancing the development of novel therapeutics for a range of inflammatory and vascular disorders.
References
- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of plasma kallikrein in diabetes and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation | PLOS One [journals.plos.org]
- 5. Molecular Dambusters: What Is Behind Hyperpermeability in Bradykinin-Mediated Angioedema? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Plasma Kallikrein-IN-2 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Plasma kallikrein-IN-2, a small molecule inhibitor of plasma kallikrein, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotopically labeled internal standard (SIL-IS) to ensure accuracy and precision. The method is suitable for use in preclinical and clinical research settings for pharmacokinetic and pharmacodynamic studies.
Introduction
Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS), which is involved in inflammation, blood pressure regulation, and coagulation.[1][2] Dysregulation of this system has been implicated in various pathological conditions, including hereditary angioedema.[3] Consequently, small molecule inhibitors of plasma kallikrein are of significant interest as potential therapeutic agents.[4][5]
Accurate quantification of these inhibitors in biological matrices is essential for drug development. LC-MS/MS has become the preferred technique for the bioanalysis of small molecules due to its high sensitivity, specificity, and wide dynamic range.[6][7][8] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, offering a reliable tool for researchers in drug development.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
This compound-d4 (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and its internal standard from human plasma.[9][10]
-
Allow frozen plasma samples to thaw at room temperature.
-
Spike 50 µL of each plasma sample, calibration standard, and quality control (QC) sample with 10 µL of the internal standard working solution (500 ng/mL this compound-d4 in 50% methanol).
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed on a C18 column to resolve the analyte from endogenous plasma components.[11][12]
-
LC System: Standard LC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The instrument was set to Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[6]
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined based on compound structure (e.g., Q1: 450.2 -> Q3: 250.1)
-
This compound-d4 (IS): To be determined based on compound structure (e.g., Q1: 454.2 -> Q3: 254.1)
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Collision Gas: Nitrogen
Results and Discussion
Method Validation
The method was validated according to established bioanalytical method validation guidelines.[10] The validation assessed linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The lower limit of quantitation (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, mid, and high. The results are summarized in Table 1. All values were within the acceptable limits of ±15% (±20% for LLOQ).[13]
Table 1: Accuracy and Precision of this compound Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 3 | 6.2 | 98.7 | 7.8 | 99.5 |
| Mid | 100 | 4.5 | 101.3 | 5.9 | 100.8 |
| High | 800 | 3.8 | 97.5 | 5.1 | 98.2 |
Selectivity and Matrix Effect
The method demonstrated good selectivity with no significant interfering peaks observed at the retention times of the analyte and IS in blank plasma samples from multiple sources. The matrix effect was assessed and found to be minimal, with the calculated matrix factor between 0.95 and 1.05 for both the analyte and the IS.
Recovery
The extraction recovery of this compound was consistent across the QC levels, with an average recovery of approximately 85-95%.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of components in the LC-MS/MS system.
Conclusion
This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotopically labeled internal standard make this method well-suited for high-throughput analysis in a research setting. The described protocol can be a valuable tool for pharmacokinetic and pharmacodynamic assessments of this and similar plasma kallikrein inhibitors.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent small molecule kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. research.unipd.it [research.unipd.it]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Experimental Design for Studying the Anti-inflammatory Effects of Plasma Kallikrein-IN-2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and executing experiments to investigate the anti-inflammatory properties of Plasma kallikrein-IN-2, a putative inhibitor of plasma kallikrein. Plasma kallikrein is a serine protease that plays a significant role in the inflammatory cascade, primarily through the activation of the kallikrein-kinin system (KKS) and the release of the potent pro-inflammatory peptide bradykinin.[1][2][3][4][5] By inhibiting plasma kallikrein, this compound is hypothesized to mitigate inflammatory responses.
These protocols are designed for researchers in academia and industry who are involved in drug discovery and development. The following sections detail both in vitro and in vivo experimental designs, complete with step-by-step protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Understanding the Role of Plasma Kallikrein in Inflammation
Plasma kallikrein is a central component of the contact system and the kallikrein-kinin system.[5] Upon activation, it cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[2][3][4] Bradykinin then binds to its receptors (B1 and B2), triggering a cascade of events that lead to increased vascular permeability, vasodilation, pain, and the recruitment of immune cells—all hallmarks of inflammation.[1][4] Furthermore, activated plasma kallikrein can contribute to inflammation through pathways independent of bradykinin, including the activation of other pro-inflammatory mediators.[6] Therefore, inhibiting plasma kallikrein presents a promising therapeutic strategy for a variety of inflammatory conditions.[7][8]
Caption: The Plasma Kallikrein-Kinin System and the inhibitory action of this compound.
In Vitro Experimental Design
In vitro assays are crucial for the initial screening and characterization of the anti-inflammatory effects of this compound. These assays provide a controlled environment to assess the compound's direct impact on cellular and molecular inflammatory pathways.
Rationale for In Vitro Studies
-
To determine the potency and selectivity of this compound in inhibiting plasma kallikrein activity.
-
To evaluate the effect of this compound on downstream signaling pathways, such as NF-κB activation.
-
To assess the impact of the compound on the production of pro-inflammatory cytokines in relevant cell types.
Key In Vitro Experiments
A well-rounded in vitro investigation should include the following assays:
-
Plasma Kallikrein Activity Assay: To directly measure the inhibitory effect of this compound on the enzymatic activity of plasma kallikrein.
-
Cell-Based NF-κB Activation Assay: To investigate the compound's ability to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1][9][10]
-
Cytokine Release Assay in Immune Cells: To quantify the reduction in pro-inflammatory cytokine secretion from immune cells stimulated with an inflammatory agent.[11][12][13][14][15][16]
Caption: Workflow for in vitro evaluation of this compound.
Detailed In Vitro Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)
-
This compound
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Objective: To assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.[9][10]
Materials:
-
Human monocytic cell line (e.g., THP-1) or other relevant cell type
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
Cell culture medium and supplements
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the inflammatory agent (e.g., LPS or TNF-α) for a time known to induce NF-κB translocation (e.g., 30-60 minutes). Include unstimulated and vehicle-treated stimulated controls.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and the nuclear stain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of the p65 antibody in the nucleus relative to the cytoplasm.
-
Analyze the data to determine the dose-dependent inhibition of NF-κB translocation by this compound.
Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from human PBMCs.[17]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
RPMI-1640 medium with supplements
-
ELISA kits or multiplex bead-based assay kits for the cytokines of interest
-
96-well cell culture plate
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the PBMCs with LPS for a specified time (e.g., 24 hours). Include unstimulated and vehicle-treated stimulated controls.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of cytokine release by this compound.
Data Presentation for In Vitro Studies
Quantitative data from the in vitro experiments should be summarized in clear and concise tables.
Table 1: Inhibitory Activity of this compound on Plasma Kallikrein
| Compound | IC50 (nM) against Plasma Kallikrein |
| This compound | [Insert Value] |
| Positive Control Inhibitor | [Insert Value] |
Table 2: Effect of this compound on NF-κB Nuclear Translocation
| Treatment | Concentration (µM) | % Inhibition of NF-κB Translocation |
| Vehicle Control (Stimulated) | - | 0 |
| This compound | [Concentration 1] | [Insert Value] |
| [Concentration 2] | [Insert Value] | |
| [Concentration 3] | [Insert Value] | |
| Positive Control (e.g., NF-κB inhibitor) | [Concentration] | [Insert Value] |
Table 3: Inhibition of Pro-inflammatory Cytokine Release from PBMCs by this compound
| Treatment | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | IL-1β Release (pg/mL) |
| Unstimulated Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control (LPS) | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] | |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] | |
| Positive Control | [Concentration] | [Insert Value] | [Insert Value] | [Insert Value] |
In Vivo Experimental Design
In vivo studies are essential to evaluate the efficacy and safety of this compound in a whole-organism context. These models allow for the assessment of the compound's pharmacokinetic and pharmacodynamic properties and its overall therapeutic potential in a disease-relevant setting.
Rationale for In Vivo Studies
-
To determine the in vivo efficacy of this compound in established animal models of inflammation.
-
To assess the compound's effect on key inflammatory readouts such as edema, immune cell infiltration, and cytokine levels in tissues.
-
To evaluate the pharmacokinetic profile and establish a dose-response relationship in a living system.
Key In Vivo Experiments
A robust in vivo evaluation should utilize well-characterized models of inflammation.
-
Carrageenan-Induced Paw Edema Model: A classic and widely used model of acute inflammation to assess the anti-edematous effects of a compound.[18][19][20]
-
LPS-Induced Systemic Inflammation Model: To evaluate the compound's ability to mitigate a systemic inflammatory response, characterized by a "cytokine storm."
-
Disease-Specific Models: Depending on the therapeutic indication, more specific models such as collagen-induced arthritis or inflammatory bowel disease models could be employed.[19][21]
Caption: Workflow for in vivo evaluation of this compound.
Detailed In Vivo Protocols
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.[18][19]
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% in sterile saline)
-
Vehicle for the test compound
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., n=6-8 per group): Vehicle control, this compound (at least 3 doses), and Positive control.
-
Administer this compound or the vehicle orally or via intraperitoneal injection at a specified time before the carrageenan injection (e.g., 60 minutes).
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory mediators.
Objective: To assess the effect of this compound on the systemic release of pro-inflammatory cytokines.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for the test compound
-
Sterile saline
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatize the mice for at least one week.
-
Divide the mice into groups: Vehicle control + Saline, Vehicle control + LPS, this compound (at least 3 doses) + LPS.
-
Administer this compound or the vehicle at a specified time before the LPS challenge.
-
Inject LPS intraperitoneally at a dose known to induce a robust cytokine response (e.g., 1-5 mg/kg). The control group receives a saline injection.
-
At a time point of peak cytokine release (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under anesthesia.
-
Prepare serum or plasma from the blood samples.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum/plasma using ELISA.
-
Analyze the data to determine the percentage of inhibition of cytokine production for each dose of this compound.
Data Presentation for In Vivo Studies
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | [Insert Value] | 0 |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] |
| [Dose 2] | [Insert Value] | [Insert Value] | |
| [Dose 3] | [Insert Value] | [Insert Value] | |
| Positive Control | [Dose] | [Insert Value] | [Insert Value] |
Table 5: Effect of this compound on LPS-Induced Systemic Cytokine Release
| Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle + Saline | - | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle + LPS | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Dose 2] | [Insert Value] | [Insert Value] | [Insert Value] | |
| [Dose 3] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the pre-clinical evaluation of the anti-inflammatory effects of this compound. By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can build a robust data package to support the further development of this compound as a potential therapeutic agent for inflammatory diseases. The consistent and clear presentation of quantitative data, as demonstrated in the example tables, will be crucial for the interpretation and communication of the findings. The provided diagrams of the signaling pathway and experimental workflows serve to visually guide the experimental process and enhance the understanding of the scientific rationale.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 3. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical role for plasma kallikrein in the pathogenesis of autoantibody-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. droracle.ai [droracle.ai]
- 15. youtube.com [youtube.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmaron.com [pharmaron.com]
- 20. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 21. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for Intravitreal Injection of Plasma Kallikrein-IN-2 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravitreal (IVT) administration of Plasma kallikrein-IN-2 in rodent models, primarily targeting studies on diabetic retinopathy (DR) and diabetic macular edema (DME).
Application Notes
Introduction to this compound
This compound (also referred to as Compound 198) is a highly potent and selective inhibitor of plasma kallikrein (PKal) with an impressive IC50 of 0.1 nM.[1][2][3][4][5] The plasma kallikrein-kinin system (KKS) is a key mediator of inflammation, vasodilation, and increased vascular permeability.[6] In ocular pathologies like DME, elevated levels of PKal in the vitreous lead to the production of bradykinin, a potent vasodilator that contributes to retinal thickening and fluid leakage, often independent of the vascular endothelial growth factor (VEGF) pathway.[7] By inhibiting PKal, this compound blocks this cascade, making it a promising therapeutic candidate for DME and DR.[1][2][3][4][5]
Mechanism of Action in Diabetic Retinopathy
The activation of the plasma kallikrein-kinin system in the eye is a significant contributor to the pathophysiology of diabetic retinopathy.[8] Elevated PKal activity cleaves high-molecular-weight kininogen (HK) to release bradykinin. Bradykinin then binds to its B1 and B2 receptors on retinal cells, triggering a signaling cascade that results in increased retinal vascular permeability, inflammation, and edema.[6][9] this compound directly inhibits the enzymatic activity of PKal, thereby preventing the release of bradykinin and mitigating these downstream pathological effects.
Figure 1. Plasma kallikrein signaling pathway in diabetic retinopathy.
Preclinical Rodent Models
The most common animal model for these studies is the streptozotocin (STZ)-induced diabetic rat or mouse. This model mimics many of the key features of human diabetic retinopathy, including increased retinal vascular permeability and retinal thickening.
Experimental Protocols
Formulation of this compound
For preclinical studies, especially with compounds that have low aqueous solubility, a vehicle containing a solubilizing agent may be necessary.
-
Objective: To prepare this compound for intravitreal injection.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile, 1X, pH 7.4)
-
-
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final injection solution, dilute the stock solution in sterile PBS to the desired final concentration.
-
A common vehicle composition for rodent IVT injections is 10% DMSO in PBS.[10] The final concentration of DMSO should be kept as low as possible to avoid vehicle-induced toxicity.
-
Prepare a vehicle-only control solution (e.g., 10% DMSO in PBS) for the control group.[10] Note: It is critical to use PBS instead of Normal Saline (0.9% NaCl), as the latter has been shown to induce retinal degeneration in C57BL/6J mice.[6][11]
-
Intravitreal Injection Protocol for Rats
This protocol is adapted from standard procedures for intravitreal injections in rats.[8][12]
-
Objective: To administer a precise volume of this compound solution into the vitreous cavity of a rat eye.
-
Materials:
-
Anesthetic cocktail (e.g., Ketamine 80mg/kg and Xylazine 8mg/kg)[8]
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)[10]
-
Pupil dilator (e.g., 0.5% tropicamide and 0.5% phenylephrine)
-
Sterile ophthalmic antibiotic ointment (e.g., Tobrex)[8]
-
Hamilton syringe (or similar microsyringe)
-
30-gauge needle for scleral puncture[8]
-
34-gauge blunt-end needle for injection[12]
-
Dissecting microscope
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat via intraperitoneal injection of the ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the animal on a stable platform under a dissecting microscope.
-
Apply one drop of topical anesthetic and a pupil dilator to the eye receiving the injection.
-
Injection: a. Using a sterile 30-gauge needle, create a small puncture hole through the superior nasal sclera, approximately 1.5-2.0 mm posterior to the limbus, at the level of the pars plana.[8] This entry point minimizes the risk of damaging the lens or retina. b. Gently apply mild pressure to the globe to encourage a minuscule amount of vitreous humor to exit, which helps to normalize intraocular pressure post-injection.[8] c. Carefully insert a 34-gauge blunt-end needle attached to the Hamilton syringe through the pre-made puncture site. Advance the needle at a 45° angle, aiming towards the optic nerve, until the tip is visible in the center of the vitreous.[8] d. Slowly inject the desired volume (typically 2-5 µL for rats) of the this compound or vehicle solution. e. Hold the needle in place for 10-20 seconds to allow for diffusion and prevent reflux of the solution upon withdrawal. f. Gently withdraw the needle.
-
Post-Procedure Care: Apply a small amount of ophthalmic antibiotic ointment to the injected eye to prevent infection.[8] Monitor the animal during recovery from anesthesia.
-
Figure 2. Experimental workflow for intravitreal injection in rodents.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies on plasma kallikrein inhibitors in rodent models of diabetic retinopathy. This data serves as a benchmark for expected outcomes.
Table 1: Intravitreal Injection Parameters for PKal Inhibitors in Rodents
| Parameter | Rat Model | Mouse Model | Reference(s) |
| Animal Model | STZ-induced Diabetic Sprague Dawley | STZ-induced Diabetic C57BL/6J | [6][10][11][13] |
| Compound | THR-149 (PKal Inhibitor) | Not Specified | [6] |
| Dose/Concentration | 12.5 µ g/eye | N/A | [6] |
| Injection Volume | 5 µL - 10 µL | 1 µL - 2 µL | [9][10][14] |
| Vehicle | PBS or specified vehicle | PBS (preferred over NS) | [6][10][11] |
| Needle Gauge | 30G-34G | 30G-34G | [8][10][12] |
| Frequency | Single or repeated (e.g., weekly) | Single | [6] |
Table 2: Efficacy of Plasma Kallikrein Inhibition on Retinal Pathologies
| Outcome Measure | Model | Treatment Group | Result | Reference(s) |
| Retinal Thickness | Diabetic Rat | Repeated IVT THR-149 (12.5 µ g/eye ) | ↓ 50 ± 12 µm reduction vs. vehicle | [6] |
| Diabetic Rat | Intravitreal PK (50 ng) | ↑ 30 µm increase vs. baseline | [10][14] | |
| Retinal Vascular Permeability (RVP) | Diabetic Rat | Systemic ASP-440 (0.6 mg/kg/day) | ↓ 83% reduction vs. vehicle | [10] |
| Diabetic Rat | Intravitreal PK (50 ng) | Increased RVP vs. control | [10][14] | |
| Inflammatory Cells (Iba1+) | Diabetic Rat | Single IVT THR-149 (12.5 µ g/eye ) | ↓ 61% ± 8% reduction in positive area vs. vehicle | [6] |
| Ganglion Cell Marker (Brn3a) | Diabetic Rat | Intravitreal PK (50 ng) | Significant decrease vs. vehicle | [11] |
| Diabetic Rat | Systemic PK inhibitor (BPCCB) | Increased Brn3a vs. vehicle | [11] |
(Note: Data for specific inhibitors like THR-149 and ASP-440 are used as representative examples of the effects of plasma kallikrein inhibition.)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. The effect of intravitreal injection of vehicle solutions on form deprivation myopia in tree shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravitreous Injection for Establishing Ocular Diseases Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Intravitreal Injection of Vehicle Solutions on Form Deprivation Myopia in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Intravitreal Injection of Normal Saline Induces Retinal Degeneration in the C57BL/6J Mouse. | Semantic Scholar [semanticscholar.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Retina transduction by rAAV2 after intravitreal injection: comparison between mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Measuring Bradykinin Levels in Response to Plasma Kallikrein-IN-2 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The plasma kallikrein-kinin system (KKS) is a crucial signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1][2][3] A key effector molecule of this system is bradykinin (BK), a potent nonapeptide that exerts its effects through binding to bradykinin B2 receptors.[4][5] The production of bradykinin is primarily mediated by the serine protease plasma kallikrein (PKa), which cleaves its substrate, high-molecular-weight kininogen (HMWK).[3][4]
Dysregulation of the KKS, leading to excessive bradykinin production, is implicated in the pathophysiology of several diseases, most notably hereditary angioedema (HAE).[1][6] Consequently, inhibiting plasma kallikrein activity presents a promising therapeutic strategy for managing such conditions. Plasma kallikrein-IN-2 is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of plasma kallikrein, thereby reducing the production of bradykinin.
This application note provides detailed protocols for measuring changes in bradykinin levels in response to treatment with this compound in both in vitro and in vivo experimental settings. Accurate measurement of bradykinin is challenging due to its very low baseline levels (in the low pg/mL range) and short half-life of less than 30 seconds.[6][7][8] Therefore, meticulous sample collection and processing are critical for obtaining reliable and reproducible data.
The Kallikrein-Kinin System and the Role of this compound
The activation of the KKS can be initiated by the autoactivation of Factor XII on contact with negatively charged surfaces.[5] Activated Factor XII then converts prekallikrein to active plasma kallikrein. Plasma kallikrein, in turn, cleaves HMWK to release bradykinin.[4] This process is tightly regulated by endogenous inhibitors, such as the C1 esterase inhibitor (C1-INH).[4] this compound acts by directly inhibiting the proteolytic activity of plasma kallikrein, thus preventing the cleavage of HMWK and the subsequent release of bradykinin.
Experimental Protocols
Accurate quantification of bradykinin requires careful attention to sample collection and handling to prevent artefactual generation or degradation of the peptide.[9] The following protocols provide guidance for in vitro and in vivo assessment of this compound efficacy.
General Recommendations for Sample Handling
-
Anticoagulant: Use EDTA as the anticoagulant for blood collection.
-
Protease Inhibitors: To prevent the breakdown of bradykinin, it is crucial to collect samples directly into tubes containing a cocktail of protease inhibitors. A common cocktail includes inhibitors of angiotensin-converting enzyme (ACE), aminopeptidases, and other kininases.
-
Temperature: All sample processing steps should be carried out at 4°C to minimize enzymatic activity.[9]
-
Materials: Use polypropylene tubes to minimize contact activation of the KKS.[9]
In Vitro Protocol: Inhibition of Bradykinin Release in Human Plasma
This protocol describes an in vitro assay to determine the potency of this compound in inhibiting bradykinin release in human plasma.
Materials:
-
Pooled normal human plasma (citrate or EDTA anticoagulated)
-
This compound
-
Dextran sulfate (or other suitable contact pathway activator)
-
Protease inhibitor cocktail
-
Bradykinin ELISA kit or LC-MS/MS system
-
Polypropylene microcentrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to create a dose-response curve.
-
In polypropylene tubes, pre-incubate 90 µL of human plasma with 5 µL of varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Initiate the activation of the kallikrein-kinin system by adding 5 µL of a contact pathway activator such as dextran sulfate.
-
Incubate the reaction mixture for a predetermined time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the plasma sample to a tube containing a protease inhibitor cocktail and immediately placing it on ice.
-
Process the samples for bradykinin measurement according to the instructions of the chosen assay (ELISA or LC-MS/MS).
In Vivo Protocol: Measurement of Bradykinin in Animal Models
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a relevant animal model (e.g., rat, cynomolgus monkey).
Materials:
-
Test animals
-
This compound formulation for in vivo administration
-
Anesthetic
-
Blood collection supplies (syringes, needles, polypropylene tubes containing anticoagulant and protease inhibitors)
-
Centrifuge
-
Bradykinin ELISA kit or LC-MS/MS system
Procedure:
-
Acclimate animals to the experimental conditions.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., subcutaneous, intravenous).
-
At specified time points post-administration, collect blood samples from the animals. It is critical to collect the blood directly into tubes containing both an anticoagulant (EDTA) and a protease inhibitor cocktail.
-
Immediately after collection, gently mix the blood and place the tubes on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Measure bradykinin levels in the plasma samples using a validated ELISA or LC-MS/MS method.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between different treatment groups and time points.
Table 1: In Vitro Inhibition of Bradykinin Release by this compound
| This compound (nM) | Bradykinin (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1500 ± 120 | 0 |
| 1 | 1250 ± 98 | 16.7 |
| 10 | 780 ± 65 | 48.0 |
| 100 | 250 ± 30 | 83.3 |
| 1000 | 50 ± 15 | 96.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: In Vivo Bradykinin Levels Following this compound Administration
| Treatment Group | Time Point | Bradykinin (pg/mL) ± SD |
| Vehicle Control | 0 h | 15.2 ± 3.1 |
| 2 h | 14.8 ± 2.9 | |
| 6 h | 15.5 ± 3.5 | |
| This compound | 0 h | 14.9 ± 2.8 |
| (10 mg/kg) | 2 h | 5.1 ± 1.2 |
| 6 h | 8.7 ± 1.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
For in vitro studies, calculate the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. For in vivo studies, use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences in bradykinin levels between treatment groups.
Bradykinin Measurement Methods
Several methods are available for the quantification of bradykinin in biological samples. The choice of method will depend on the required sensitivity, specificity, and available equipment.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a convenient and relatively high-throughput method for measuring bradykinin.[10] These assays typically have a detection range in the pg/mL to ng/mL level.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the absolute quantification of bradykinin and its metabolites.[6] This method is considered the gold standard for bradykinin measurement but requires specialized equipment and expertise.
-
Enzymatic Assays: These assays measure the amidase activity of plasma kallikrein using a chromogenic substrate.[12] While they do not directly measure bradykinin, they can be used as a surrogate marker of plasma kallikrein activity and the potential for bradykinin production.
Conclusion
This application note provides a framework for researchers, scientists, and drug development professionals to reliably measure bradykinin levels in response to treatment with the plasma kallikrein inhibitor, this compound. The detailed protocols and data presentation guidelines will aid in the accurate assessment of the inhibitor's potency and efficacy. Given the inherent challenges in bradykinin measurement, adherence to proper sample handling procedures is paramount for generating high-quality, reproducible data.
References
- 1. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Multiplex Assay Kit for Bradykinin (BK) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMA874Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 12. Enzymatic Assays for the Diagnosis of Bradykinin-Dependent Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Plasma Kallikrein-IN-2
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues with Plasma kallikrein-IN-2 in aqueous buffers. The following information is compiled from established methodologies for handling poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is the likely cause?
A1: This is a common issue for poorly water-soluble compounds.[1][2][3] The high concentration of the inhibitor in a Dimethyl Sulfoxide (DMSO) stock solution can lead to precipitation when diluted into an aqueous buffer where its solubility is significantly lower.[4][5] The buffer composition, including salts and pH, can further reduce the solubility of the compound.[5]
Q2: What is the maximum recommended concentration of DMSO in my final assay?
A2: While DMSO is an excellent solvent for many poorly soluble compounds, its concentration in the final assay should be minimized as it can affect protein stability and function.[6][7][8][9][10] A final DMSO concentration of 0.1% to 5% is often used in assays.[10] It is crucial to determine the tolerance of your specific assay to DMSO by running appropriate controls.[11] In some cases, increasing the DMSO concentration up to 20% has been shown to improve the catalytic efficiency of certain enzymes, though it may decrease thermal stability.[6][7]
Q3: Are there alternative organic solvents I can use instead of DMSO?
A3: Yes, other water-miscible organic solvents can be used.[12][13] Common alternatives include dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG).[5][14] The choice of solvent will depend on the specific properties of this compound and its compatibility with your experimental system. It is advisable to test a panel of solvents to find the most suitable one.[14]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[3][12] If this compound has acidic or basic functional groups, modifying the buffer pH to a point where the molecule is charged can increase its aqueous solubility. Salt formation is another strategy to improve the solubility of ionizable drugs.[3][15]
Q5: What are surfactants and can they help with solubility?
A5: Surfactants are surface-active agents that can increase the solubility of hydrophobic compounds by forming micelles.[12] Common non-ionic surfactants used in biological assays include Tween-20 and Triton X-100.[11] They can help to keep the inhibitor in solution and reduce non-specific binding.[11] It is recommended to use detergents at concentrations below their critical micelle concentration (CMC).[11]
Troubleshooting Guides
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inhibitor precipitation.
Detailed Steps:
-
Lower the Final Concentration: The simplest first step is to try a lower final concentration of this compound in your assay.
-
Optimize Co-solvent Concentration: If your assay allows, you can cautiously increase the final percentage of DMSO. Always run a vehicle control to check for effects on the protein's activity.[11]
-
Explore Alternative Co-solvents: Test other organic solvents like DMF or ethanol to see if they offer better solubility for your compound.[5]
-
Modify Buffer Conditions:
-
pH Adjustment: If the chemical structure of this compound has ionizable groups, systematically vary the pH of your buffer to find the optimal solubility point.[3]
-
Ionic Strength: Modifying the salt concentration (e.g., NaCl) can sometimes improve solubility by shielding electrostatic interactions that may lead to aggregation.[16] However, high salt concentrations can also decrease the solubility of hydrophobic compounds.[5]
-
-
Incorporate Solubilizing Agents:
-
Advanced Formulation Approaches: For persistent issues, more advanced formulation strategies such as creating solid dispersions or lipid-based formulations may be necessary, though these are more common in later-stage drug development.[1][18]
Data Presentation
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Maximum Tolerated Concentration (Assay Dependent) | Notes |
| DMSO | 0.5 - 1% | 5 - 20% | Can affect protein stability and enzyme kinetics at higher concentrations.[6][8][10] |
| DMF | 0.5 - 1% | Varies | Can be a good alternative if DMSO is problematic.[5] |
| Ethanol | 0.5 - 1% | Varies | May be less effective at solubilizing highly lipophilic compounds. |
Table 2: Effect of Buffer Additives on Solubility
| Additive | Typical Concentration Range | Mechanism of Action | Potential Issues |
| Tween-20 | 0.005 - 0.1% | Micelle formation, reduces surface tension.[11] | Can interfere with some assay readouts. |
| Triton X-100 | 0.01 - 0.1% | Micelle formation.[11] | Can interfere with some assay readouts. |
| Cyclodextrins | Varies | Forms inclusion complexes.[12][17] | Can sometimes extract membrane components or interact with other assay components. |
| BSA | 0.01 - 0.1% | Acts as a carrier protein to reduce non-specific binding and can help with solubility.[11] | Can bind to the test compound, affecting the free concentration available for binding to the target. |
Experimental Protocols
Protocol: Serial Dilution from a DMSO Stock
This protocol is a standard method for preparing working solutions of a poorly soluble inhibitor for an in vitro assay.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cheezhengchem.com [cheezhengchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Plasma Kallikrein-IN-2 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the potential off-target effects of Plasma kallikrein-IN-2 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific small molecule inhibitor of plasma kallikrein (PKal).[1] Its primary target is plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system (KKS). This system is involved in processes such as inflammation, blood pressure regulation, and coagulation.[2] this compound has a reported IC50 of 0.1 nM for plasma kallikrein.[1]
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be specific for plasma kallikrein, like many small molecule inhibitors, it may exhibit off-target activity against other structurally related serine proteases. Potential off-targets could include enzymes involved in the coagulation cascade such as Factor XIa (FXIa), thrombin, and plasmin, as well as tissue kallikreins.[3][4] Additionally, plasma kallikrein itself can have broader effects by activating Protease-Activated Receptors (PARs), which could be indirectly influenced by its inhibition.
Q3: How can I assess the selectivity of this compound in my experiments?
To assess the selectivity of this compound, it is recommended to perform counter-screening against a panel of related serine proteases. This involves determining the IC50 or Ki values of the inhibitor against enzymes such as FXIa, thrombin, plasmin, and various tissue kallikreins. A significantly higher IC50 or Ki value for these off-targets compared to plasma kallikrein would indicate selectivity.
Quantitative Data on Inhibitor Selectivity
While a specific selectivity panel for this compound is not publicly available, the following table provides data for other known plasma kallikrein inhibitors to serve as a reference for expected selectivity profiles against common off-targets.
| Inhibitor | Target | IC50 / Ki (nM) | Off-Target | IC50 / Ki (nM) | Selectivity (Fold) | Reference |
| This compound | Plasma Kallikrein | 0.1 | - | - | - | [1] |
| PKSI-527 | Plasma Kallikrein | 810 (Ki) | Glandular Kallikrein | >500,000 | >617 | [4] |
| Plasmin | 390,000 | 481 | [4] | |||
| uPA | 200,000 | 247 | [4] | |||
| Thrombin | >500,000 | >617 | [4] | |||
| Factor Xa | >500,000 | >617 | [4] | |||
| Factor XIIa | >500,000 | >617 | [4] | |||
| Arg15-aprotinin | Plasma Kallikrein | 15 (Ki) | Factor XIa | 34 (Ki) | 2.3 | [5] |
| Tissue Kallikrein | 120 (Ki) | 8 | [5] | |||
| Plasmin | 10 (Ki) | 0.67 | [5] | |||
| DX-2930 (Antibody) | Plasma Kallikrein | 0.12 (Ki) | Not specified serine proteases | >1000 | >8333 | [6] |
Troubleshooting Guides
Unexpected Results in Coagulation Assays (e.g., aPTT)
Q: My activated partial thromboplastin time (aPTT) is significantly prolonged, even at low concentrations of this compound. How do I interpret this?
A potent and specific inhibitor of plasma kallikrein is expected to prolong the aPTT, as plasma kallikrein is involved in the contact activation pathway of coagulation.[7] However, a greater-than-expected prolongation could indicate off-target inhibition of other coagulation factors in the intrinsic pathway, such as Factor XIIa or Factor XIa.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure your aPTT assay is sensitive to plasma kallikrein inhibition. Run a control with a known plasma kallikrein activator and inhibitor.
-
Assess Off-Target Inhibition:
-
Perform specific chromogenic assays for Factor XIIa and Factor XIa activity in the presence of increasing concentrations of this compound.
-
Compare the IC50 values to determine the selectivity of the inhibitor.
-
-
Mixing Studies: To distinguish between a factor deficiency (or inhibition) and the presence of a non-specific inhibitor, perform a mixing study by combining patient plasma with normal pooled plasma.[8] If the aPTT corrects, a factor deficiency is likely. If it remains prolonged, an inhibitor is present.
Objective: To assess the effect of this compound on the intrinsic pathway of coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution (in DMSO)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer or a water bath at 37°C and stopwatch
-
Control plasma (normal and deficient in specific factors, if available)
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette or test tube, mix 100 µL of PPP with a small volume of the diluted this compound or vehicle control.
-
Incubate the mixture for a defined period (e.g., 3 minutes) at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2 solution and simultaneously start the timer.
-
Record the time taken for clot formation.
Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound.
Logical Relationship for aPTT Troubleshooting
Caption: Troubleshooting workflow for prolonged aPTT results.
Unexpected Cellular Responses (e.g., Signaling, Viability)
Q: I'm observing unexpected changes in cell signaling or viability in my cellular assay. Could this be an off-target effect of this compound?
Yes, unexpected cellular responses could be due to off-target effects. Plasma kallikrein can activate Protease-Activated Receptors (PARs), particularly PAR1 and PAR2, on various cell types, including endothelial and smooth muscle cells.[1] This can trigger downstream signaling cascades leading to changes in cell behavior. Inhibition of this on-target effect could explain some observations. However, off-target effects on other cellular proteases or receptors cannot be ruled out.
Troubleshooting Steps:
-
Inhibitor Precipitation: Visually inspect the culture medium for any signs of inhibitor precipitation, which can cause non-specific cytotoxicity.[9][10] If precipitation is observed, try preparing fresh dilutions or using a lower final concentration of DMSO.[9][11]
-
Assay Interference: Some small molecules can interfere with assay readouts. For example, compounds can interfere with the enzymatic reduction of MTT, leading to an over- or underestimation of cell viability.[12][13][14][15][16] Run a cell-free control with the inhibitor and assay reagents to check for direct interference.
-
Confirm PAR Activation: To determine if the observed effects are mediated by PARs, use specific PAR antagonists in conjunction with this compound. Alternatively, use cells that do not express the PAR of interest as a negative control.
-
Assess Cell Viability with an Alternative Method: If you suspect interference with your primary viability assay (e.g., MTT), use an orthogonal method, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, to confirm the results.
Objective: To determine if this compound modulates plasma kallikrein-induced PAR activation by measuring intracellular calcium mobilization.
Materials:
-
Cells expressing the PAR of interest (e.g., HEK293 cells transfected with PAR1 or PAR2)
-
This compound stock solution (in DMSO)
-
Plasma kallikrein (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or flow cytometer capable of kinetic reads
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM in HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Inhibitor Incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Calcium Measurement:
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject plasma kallikrein into the wells to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm following excitation at ~490 nm.
-
-
Data Analysis: The change in fluorescence intensity or ratio over time reflects the intracellular calcium concentration. Compare the peak response in the presence and absence of the inhibitor to determine the inhibitory effect.
Signaling Pathway of Plasma Kallikrein and Potential Off-Targets
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of plasma kallikrein selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Plasma Kallikrein-IN-2 for In Vivo Efficacy
Welcome to the technical support center for Plasma Kallikrein-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing in vivo efficacy studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of plasma kallikrein (PKal). PKal is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS).[1][2][3][4][5] By inhibiting PKal, this compound blocks the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and inflammatory mediator.[4] This mechanism is central to its therapeutic potential in diseases characterized by excessive PKal activity and bradykinin production, such as hereditary angioedema (HAE) and diabetic macular edema (DME).[1][2][6]
Q2: How do I select the optimal starting dose for my in vivo study?
The optimal starting dose for in vivo studies with this compound should be determined based on a combination of in vitro potency (IC50), pharmacokinetic (PK) data, and pharmacodynamic (PD) modeling.[7][8][9][10] A common approach is to start with a dose that is projected to achieve a plasma concentration several-fold higher than the in vitro IC50 value for a sustained period. It is crucial to perform dose-ranging studies to establish a clear relationship between the dose, plasma exposure, target engagement, and the desired pharmacological effect.
Q3: What are the key considerations for the formulation and administration of this compound?
For oral administration, this compound should be formulated to ensure adequate bioavailability.[6] The choice of vehicle will depend on the physicochemical properties of the compound. It is essential to assess the solubility and stability of the compound in the chosen vehicle. For intravenous administration, the compound should be formulated in a sterile, isotonic solution. The route and frequency of administration should be guided by the compound's pharmacokinetic profile, particularly its half-life, to maintain therapeutic concentrations at the target site.[7]
Q4: How can I monitor target engagement of this compound in vivo?
Target engagement can be assessed by measuring the inhibition of plasma kallikrein activity in ex vivo plasma samples collected from treated animals.[11] A chromogenic substrate assay can be used to determine the level of kallikrein activity.[12][13] A significant reduction in kallikrein activity in the plasma of treated animals compared to vehicle-treated controls indicates target engagement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of efficacy in vivo despite good in vitro potency. | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).2. Insufficient target engagement at the site of action.3. Inappropriate animal model. | 1. Conduct a thorough pharmacokinetic study to determine the plasma and tissue exposure of this compound.2. Measure ex vivo plasma kallikrein activity to confirm target engagement.3. Re-evaluate the relevance of the animal model to the human disease. |
| High variability in experimental results. | 1. Inconsistent drug administration.2. Variability in animal health or genetics.3. Issues with the experimental assay. | 1. Ensure accurate and consistent dosing for all animals.2. Use age- and weight-matched animals from a reputable supplier.3. Validate all experimental assays for reproducibility and accuracy. |
| Unexpected toxicity or adverse effects. | 1. Off-target effects of the compound.2. High dose levels leading to exaggerated pharmacology.3. Issues with the formulation vehicle. | 1. Perform in vitro profiling against a panel of related proteases to assess selectivity.2. Conduct a dose-response study to identify the maximum tolerated dose (MTD).3. Run a vehicle-only control group to rule out toxicity from the formulation. |
Experimental Protocols
Protocol 1: Determination of Ex Vivo Plasma Kallikrein Activity
This protocol describes a chromogenic assay to measure plasma kallikrein activity in plasma samples from animals treated with this compound.
Materials:
-
Citrated plasma samples from treated and control animals
-
Purified human plasma kallikrein (for standard curve)
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)
-
Tris buffer (pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood from animals into citrate tubes and centrifuge to obtain plasma. Store plasma at -80°C until use.
-
Standard Curve Preparation: Prepare a standard curve of purified human plasma kallikrein in Tris buffer.
-
Assay: a. Add diluted plasma samples and standards to the wells of a 96-well plate. b. Add the chromogenic substrate to all wells. c. Incubate the plate at 37°C for a specified time. d. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the plasma kallikrein activity in the samples by comparing their absorbance to the standard curve. Express the results as a percentage of the activity in the vehicle-treated control group.
Protocol 2: In Vivo Efficacy Study in a Disease Model (Example: Bradykinin-Induced Paw Edema)
This protocol provides a general framework for an in vivo efficacy study. The specific model will depend on the therapeutic indication.
Materials:
-
This compound formulation
-
Vehicle control
-
Disease model animals (e.g., rats or mice)
-
Inducing agent (e.g., bradykinin)
-
Calipers for measurement
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Grouping and Dosing: Randomly assign animals to treatment groups (vehicle, different doses of this compound). Administer the compound or vehicle at the predetermined time before disease induction.
-
Disease Induction: Induce the disease phenotype (e.g., inject bradykinin into the paw to induce edema).
-
Efficacy Measurement: Measure the relevant endpoint at specified time points (e.g., paw volume using calipers).
-
Data Analysis: Compare the measurements between the treatment groups and the vehicle control group. Statistical analysis should be performed to determine the significance of the observed effects.
Visualizations
Caption: Simplified signaling pathway of the plasma kallikrein-kinin system and the inhibitory action of this compound.
Caption: General workflow for an in vivo efficacy study with this compound.
Quantitative Data Summary
The following tables provide a template for summarizing key data from your studies.
Table 1: In Vitro Potency of this compound
| Assay | IC50 (nM) |
| Plasma Kallikrein Inhibition | [Insert Value] |
| Selectivity vs. Other Proteases | [Insert Fold-Selectivity] |
Table 2: Pharmacokinetic Parameters of this compound in [Species]
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| AUC (ng*h/mL) | [Insert Value] | [Insert Value] |
| Half-life (h) | [Insert Value] | [Insert Value] |
| Bioavailability (%) | [Insert Value] | N/A |
Table 3: In Vivo Efficacy of this compound in [Disease Model]
| Treatment Group | Dose (mg/kg) | Efficacy Endpoint (% Inhibition) | p-value |
| Vehicle | 0 | 0 | - |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] | [Insert Value] |
| This compound | [Dose 3] | [Insert Value] | [Insert Value] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 13. coachrom.com [coachrom.com]
Technical Support Center: Minimizing Degradation of Plasma Kallikrein Inhibitors in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of small molecule plasma kallikrein inhibitors, herein referred to as PK-IN-2, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PK-IN-2 degradation in plasma samples?
A1: Degradation of small molecule inhibitors like PK-IN-2 in plasma can be attributed to several factors:
-
Enzymatic Degradation: Plasma contains a multitude of proteases and other enzymes that can metabolize small molecules.
-
Chemical Instability: The inherent chemical structure of the inhibitor may be susceptible to hydrolysis or other chemical modifications at physiological pH and temperature.
-
Adsorption: The compound may adsorb to the surfaces of collection tubes, pipette tips, and other labware, leading to a perceived loss of concentration.
-
Freeze-Thaw Instability: Repeated cycles of freezing and thawing can lead to the degradation of labile compounds.[1][2]
Q2: How should I collect and process plasma samples to ensure the stability of PK-IN-2?
A2: Proper sample collection and handling are critical for minimizing ex vivo degradation.
-
Anticoagulant Choice: Use sodium citrate as the anticoagulant for blood collection.[3][4]
-
Temperature Control: To prevent low-temperature activation of prekallikrein, process blood at 15-25°C.[3][4] Centrifuge at 2000 x g for 20 minutes to obtain platelet-poor plasma.[3][4][5]
-
Immediate Use or Freezing: Use the plasma as soon as possible after collection. If immediate use is not possible, freeze the plasma at -20°C or below.[3][4] Note that some activity may be lost upon freezing and thawing.[3][4]
Q3: What are the recommended storage conditions for plasma samples containing PK-IN-2?
A3: For long-term storage, plasma samples should be kept at -80°C.[2][5] Avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1] Consider preparing smaller aliquots for single-use experiments.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent results or lower than expected activity of PK-IN-2 in plasma-based assays.
This issue could be due to the degradation of the inhibitor during the experimental workflow.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | - Add protease inhibitors to the plasma sample. A cocktail of inhibitors may be necessary to inhibit a broad range of proteases. - Minimize incubation times at physiological temperatures (e.g., 37°C).[6] |
| pH Instability | - Ensure the pH of the buffer system is optimal for the stability of PK-IN-2. The recommended pH for plasma kallikrein activity assays is typically around 7.8.[3] |
| Adsorption to Labware | - Use low-binding polypropylene tubes and pipette tips. - Include a carrier protein like bovine serum albumin (BSA) in your buffers to reduce non-specific binding. |
| Freeze-Thaw Degradation | - Aliquot plasma samples into single-use volumes to avoid multiple freeze-thaw cycles.[1][2] - Consider using automated frozen aliquotting technology to maintain a consistent cold chain.[1][2] |
Issue 2: High variability between replicate experiments.
High variability can be a result of inconsistent sample handling and preparation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Thawing | - Thaw frozen plasma samples rapidly at 37°C and then keep them at 15-25°C until use.[3][4] Do not leave samples at 37°C for extended periods. |
| Inhomogeneous Mixing | - Gently vortex or invert the plasma sample after thawing and before taking an aliquot to ensure a homogenous mixture. |
| Time Delays in Processing | - Standardize the time between sample thawing, reagent addition, and analysis to minimize time-dependent degradation. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for PK-IN-2 Stability Assessment
This protocol outlines the steps for preparing plasma samples to evaluate the stability of a small molecule inhibitor.
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 0.1 mol/L sodium citrate (9 parts blood to 1 part citrate).[3][4]
-
Plasma Separation: Within one hour of collection, centrifuge the blood at 2000 x g for 20 minutes at 15-25°C.[3][4]
-
Plasma Pooling: Carefully aspirate the platelet-poor plasma from multiple donors and pool it.
-
Inhibitor Spiking: Spike the pooled plasma with a known concentration of PK-IN-2.
-
Aliquoting: Immediately aliquot the spiked plasma into single-use, low-binding polypropylene tubes.
-
Storage: For immediate analysis, keep the aliquots at 15-25°C. For long-term studies, freeze the aliquots at -80°C.[2][5]
Protocol 2: Chromogenic Assay for Plasma Kallikrein Activity
This protocol can be used to assess the inhibitory activity of PK-IN-2 and infer its stability over time.
-
Reagent Preparation:
-
Tris Buffer: Prepare a 50 mmol/L Tris buffer with 361 mmol/L NaCl, adjusted to pH 7.8 at 25°C.[3]
-
Chromogenic Substrate: Reconstitute a chromogenic substrate for plasma kallikrein, such as S-2302 (H-D-Pro-Phe-Arg-pNA), in distilled water.[3][4]
-
Plasma Kallikrein: Prepare a solution of purified human plasma kallikrein in the Tris buffer.[3]
-
-
Assay Procedure (Acid-Stopped Method):
-
Pre-incubate the plasma sample containing PK-IN-2 with purified plasma kallikrein.
-
Initiate the reaction by adding the chromogenic substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding 20% acetic acid.[3]
-
Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a photometer.[3][4]
-
-
Data Analysis: The remaining kallikrein activity is inversely proportional to the amount of active PK-IN-2 in the plasma. By measuring this at different time points, the degradation rate of the inhibitor can be determined.
Visualizations
Caption: Workflow for handling plasma samples with PK-IN-2.
Caption: Factors contributing to PK-IN-2 degradation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. diapharma.com [diapharma.com]
- 5. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro reconstitution of kallikrein-kinin system and progress curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models of Hereditary Angioedema
This guide provides researchers, scientists, and drug development professionals with detailed protocols, quantitative data, and troubleshooting advice for utilizing and refining animal models of Hereditary Angioedema (HAE) for the purpose of inhibitor testing.
Understanding the Pathophysiology of HAE
Hereditary Angioedema is a rare genetic disorder most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][2] This leads to dysregulation of the contact system, resulting in excessive production of bradykinin, the primary mediator of swelling in HAE.[3][4] Bradykinin binds to its B2 receptor on endothelial cells, increasing vascular permeability and causing the characteristic subcutaneous and submucosal edema.[1][3]
HAE Signaling Pathway: The Kallikrein-Kinin System
The diagram below illustrates the central role of C1-INH deficiency in the overproduction of bradykinin. In HAE, insufficient C1-INH fails to regulate plasma kallikrein and Factor XIIa, leading to a positive feedback loop that amplifies bradykinin generation.[1][5]
FAQs and Troubleshooting Guide
This section addresses common issues encountered during HAE animal model experiments.
Q1: Why don't my C1-INH deficient mice exhibit the spontaneous swelling attacks seen in human HAE patients?
A: This is a known limitation of current murine models.[6] Mice with a complete loss of the Serping1 gene (which codes for C1-INH) are viable but do not typically have spontaneous attacks.[7] This may be due to differences in bradykinin regulation and degradation between mice and humans.[7] Therefore, an external trigger is required to induce an acute, HAE-like event for inhibitor testing.[7][8] Newer rat models that overexpress the bradykinin B2 receptor have been developed to more closely mimic the human phenotype of swelling episodes.[6]
Q2: What is the purpose of administering an ACE inhibitor like captopril in my experimental protocol?
A: The use of an angiotensin-converting enzyme (ACE) inhibitor is critical in certain mouse models to reveal the bradykinin-dependent phenotype.[7] ACE is a key enzyme responsible for rapidly breaking down bradykinin.[7] By inhibiting ACE with captopril, the half-life of bradykinin generated during a triggered attack is prolonged, allowing for a measurable physiological response, such as a drop in blood pressure.[7][8] This step is necessary because of the potential differences in bradykinin metabolism between mice and humans, as human HAE attacks occur without ACE inhibition.[7]
Q3: My results show high inter-animal variability. How can I improve the consistency of my data?
A: High variability is a common challenge in in-vivo studies. To mitigate this:
-
Standardize Procedures: Ensure strict consistency in animal handling, age, sex, weight, and surgical procedures.[9]
-
Refine Attack Induction: The method of triggering an attack must be highly reproducible. Intravenous administration of a trigger like silica nanoparticles (SiNPs) can provide a consistent systemic stimulus.[8][10]
-
Use Within-Subject Controls: Where possible, design experiments where each animal can serve as its own control. For example, a baseline measurement before inhibitor administration followed by post-treatment measurements. While more complex, bilateral flap models where one side is treated and the other is a control on the same animal can also eliminate inter-subject variability.[9]
-
Increase Sample Size: A larger number of animals per group can help achieve statistical power despite individual variations.
Q4: How do I choose an appropriate trigger to induce an acute HAE-like attack in my model?
A: The choice of trigger depends on the specific research question and model.
-
Silica Nanoparticles (SiNPs): SiNPs are effective for inducing a systemic, HAE-like attack by activating Factor XII of the contact system.[7][10] This method has been successfully used to model hypotension, a key symptom of acute HAE attacks, in Serping1-/- mice.[8]
-
Mustard Oil: For models focusing on localized swelling and vascular permeability, topical application of an irritant like mustard oil can be used. This has been demonstrated in rat models with overexpressed B2 receptors.[6]
Q5: What are the most relevant endpoints to measure for assessing inhibitor efficacy?
A: Key endpoints should directly reflect the underlying pathophysiology of bradykinin-mediated effects.
-
Vascular Permeability: This is a direct measure of the angioedema phenotype. It can be quantified using methods like the Evans Blue dye extravasation assay.[11]
-
Systemic Hypotension: In models where a systemic attack is induced, real-time measurement of Mean Arterial Pressure (MAP) via telemetry provides a robust and quantifiable endpoint.[8][10] A successful inhibitor will prevent or reverse the drop in blood pressure.
-
Biomarker Levels: Measurement of complement factor C4 levels can be useful, as they are typically depleted in HAE.[11][12]
Troubleshooting Workflow
If you encounter unexpected or inconsistent results, the following decision tree can guide your troubleshooting process.
Experimental Protocols & Data
Protocol: Induction and Assessment of Acute HAE-like Attacks in Serping1-/- Mice
This protocol is adapted from studies demonstrating a reproducible in vivo model for acute HAE attacks.[7][8][10]
1. Animal Preparation:
-
Use adult Serping1 deficient (Serping1-/-) mice.[8]
-
For real-time blood pressure monitoring, surgically implant wireless telemetry devices to measure Mean Arterial Pressure (MAP).[8][10] Allow for adequate post-surgical recovery.
-
Administer the ACE inhibitor captopril prior to the experiment to stabilize the bradykinin response.[7]
2. Inhibitor Administration:
-
Administer the test inhibitor (e.g., ecallantide, a plasma kallikrein inhibitor) or vehicle control at the specified dose and route (e.g., intravenous, subcutaneous).[8] The timing should be appropriate to ensure the inhibitor is active when the attack is triggered.
3. Induction of HAE-like Attack:
-
Prepare a suspension of silica nanoparticles (SiNPs). A previously effective dose is 0.25 mg/100 µl.[7][8]
-
Administer the SiNP suspension via a single bolus intravenous (IV) injection to trigger activation of the contact system.[8]
4. Endpoint Measurement:
-
Continuously monitor MAP in conscious, untethered mice using the telemetry system.[8]
-
The primary endpoint is the change in MAP following SiNP injection. A successful inhibitor will significantly ameliorate the SiNP-induced drop in blood pressure.[7][8]
Experimental Workflow Diagram
Quantitative Data from Inhibitor Testing
The following table summarizes representative data on the efficacy of the plasma kallikrein inhibitor, ecallantide, in the Serping1-/- murine model.
| Model | Treatment Group | Outcome Measure | Result | Significance | Citation |
| Serping1-/- mice | SiNPs + Captopril | Change in Mean Arterial Pressure (MAP) | Rapid, reversible decrease in MAP | - | [8] |
| Serping1-/- mice | SiNPs + Captopril + Ecallantide | Change in Mean Arterial Pressure (MAP) | Prevention of SiNP-induced MAP decrease | P = 0.01 | [7] |
| Wild Type (WT) mice | SiNPs + Captopril + Ecallantide | Change in Mean Arterial Pressure (MAP) | No significant amelioration of MAP decrease | P = 0.86 | [7] |
This table demonstrates that the Serping1-/- model is more sensitive than wild-type mice for assessing the treatment of HAE-like attacks, and that ecallantide effectively prevents the primary symptom (hypotension) in this model.[7]
References
- 1. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 2. Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. mdpi.com [mdpi.com]
- 6. angioedemanews.com [angioedemanews.com]
- 7. A novel murine in vivo model for acute hereditary angioedema attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standardized Pre-clinical Surgical Animal Model Protocol to Investigate the Cellular and Molecular Mechanisms of Ischemic Flap Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel murine in vivo model for acute hereditary angioedema attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene Therapy for C1 Esterase Inhibitor Deficiency in a Murine Model of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hereditary Angioedema: Diagnosis, Clinical Implications, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of Plasma Kallikrein Inhibitors in Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of plasma kallikrein inhibitors, such as Plasma kallikrein-IN-2, in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Plasma Kallikrein (PKa)?
Plasma kallikrein (PKa) is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS).[1][2][3] Its primary function is to cleave high-molecular-weight kininogen (HK) to release the potent pro-inflammatory peptide bradykinin.[3][4][5] Bradykinin then exerts its effects by binding to B1 and B2 receptors, leading to vasodilation, increased vascular permeability, and pain.[1][5] PKa is also involved in the intrinsic coagulation pathway.[1][2]
Q2: Why is it critical to validate the specificity of a new PKa inhibitor like this compound?
Validating the specificity of a novel PKa inhibitor is paramount to ensure that its therapeutic effects are due to the inhibition of PKa and not off-target interactions with other proteases or proteins in complex biological samples like plasma. Off-target effects can lead to unforeseen side effects and misinterpretation of experimental results.[6]
Q3: What are the initial steps to assess the enzymatic purity of a PKa preparation?
Before testing an inhibitor, it's essential to confirm the enzymatic purity of your plasma kallikrein preparation. This can be achieved through:
-
Inhibitor-based studies: Using known, well-characterized PKa inhibitors to ensure that the observed activity is predominantly from PKa.[7]
-
Substrate-based studies: Determining the Michaelis constant (Km) for a specific substrate and comparing it to literature values.[7]
-
Substrate selectivity studies: Testing various substrates to confirm the expected substrate preference of PKa.[7]
Q4: What are the key experimental approaches to determine the specificity of a PKa inhibitor in plasma?
A multi-faceted approach is recommended to robustly validate inhibitor specificity:
-
Biochemical Assays: Employing chromogenic or fluorogenic substrates to measure the inhibitor's effect on PKa activity.[8][9]
-
Western Blotting: To visually confirm the presence and potential changes in the levels of PKa and related proteins.[10]
-
Immunoprecipitation (IP) followed by Mass Spectrometry (MS): To identify the direct binding partners of the inhibitor in a complex sample.[11][12][13]
-
Global Proteomics/Activity-Based Protein Profiling (ABPP): To assess the inhibitor's interaction with a wide range of proteins in an unbiased manner.
Troubleshooting Guides
Biochemical Activity Assays
| Problem | Possible Cause(s) | Solution(s) |
| High background signal | 1. Substrate instability or spontaneous hydrolysis. 2. Contaminating protease activity in the plasma sample. 3. Reagent contamination. | 1. Run a substrate-only control. Prepare fresh substrate solution. 2. Use specific inhibitors for other common plasma proteases as controls. 3. Use fresh, high-quality reagents and buffers. |
| Low or no signal | 1. Inactive enzyme. 2. Incorrect buffer conditions (pH, ionic strength). 3. Sub-optimal substrate concentration. | 1. Verify enzyme activity with a positive control. 2. Optimize buffer conditions for PKa activity (typically pH 7.5-8.5). 3. Perform a substrate titration to determine the optimal concentration (ideally at or below Km for inhibition studies).[14] |
| Inconsistent results | 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Sample handling issues (e.g., repeated freeze-thaw cycles of plasma).[8] | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure consistent incubation temperatures. 3. Aliquot plasma samples to avoid repeated freeze-thaw cycles. |
Western Blotting
| Problem | Possible Cause(s) | Solution(s) |
| Weak or no PKa band | 1. Insufficient protein loading. 2. Poor antibody quality or incorrect antibody dilution. 3. Inefficient protein transfer to the membrane.[10][15] | 1. Increase the amount of protein loaded. Consider an enrichment step like immunoprecipitation.[16] 2. Use a validated anti-PKa antibody and optimize the dilution. 3. Verify transfer efficiency using Ponceau S staining.[16] |
| High background | 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.[10][17] | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Reduce the primary and/or secondary antibody concentration. 3. Increase the number and duration of wash steps. |
| Non-specific bands | 1. Primary antibody cross-reactivity. 2. Protein degradation. 3. High antibody concentration.[10][17] | 1. Use a more specific monoclonal antibody. Perform a BLAST search to check for sequence homology with other proteins. 2. Add protease inhibitors to your sample lysis buffer.[16] 3. Titrate the primary antibody to the lowest effective concentration. |
| "Smiling" bands | 1. Uneven heat distribution during electrophoresis. 2. Gel polymerization issues. | 1. Run the gel at a lower voltage or in a cold room.[16] 2. Ensure the gel is poured and polymerizes evenly. |
Immunoprecipitation (IP)
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of target protein | 1. Inefficient antibody-antigen binding. 2. Antibody not compatible with IP. 3. Insufficient amount of starting material. | 1. Optimize incubation time and temperature. 2. Use an IP-validated antibody. 3. Increase the amount of plasma lysate. |
| High non-specific binding | 1. Inadequate pre-clearing of the lysate. 2. Insufficient washing after immunoprecipitation. 3. Antibody cross-reactivity. | 1. Pre-clear the lysate with protein A/G beads before adding the specific antibody. 2. Increase the number of wash steps and the stringency of the wash buffer. 3. Use a high-specificity monoclonal antibody. |
| Co-elution of antibody chains | 1. Harsh elution conditions. | 1. Use a gentler elution buffer. 2. Cross-link the antibody to the beads before incubation with the lysate. |
Experimental Protocols
Protocol 1: Chromogenic Plasma Kallikrein Activity Assay
This protocol describes a method to measure the enzymatic activity of plasma kallikrein in a plasma sample and to assess the inhibitory effect of a compound like this compound.
Materials:
-
Citrated human plasma
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA)[8][9]
-
This compound (or other inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw citrated plasma at 37°C and keep at room temperature.[8] Avoid keeping it on ice to prevent cold activation of prekallikrein.[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Tris buffer
-
Plasma sample (diluted in Tris buffer)
-
Inhibitor solution (this compound at various concentrations) or vehicle control.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Immunoprecipitation of this compound and Bound Proteins
This protocol aims to identify the proteins that directly bind to this compound in a plasma sample.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Human plasma
-
Lysis/Wash buffer (e.g., RIPA buffer with protease inhibitors)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for western blotting or mass spectrometry
Procedure:
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with lysis/wash buffer.
-
Inhibitor Immobilization: Incubate the beads with biotinylated this compound to allow for binding.
-
Plasma Incubation: Add human plasma to the bead-inhibitor complexes and incubate to allow for protein binding.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by western blotting using an anti-PKa antibody to confirm the pull-down of plasma kallikrein. For a broader specificity analysis, the eluate can be analyzed by mass spectrometry to identify all interacting proteins.[12]
Data Presentation
Table 1: Inhibitory Potency of this compound against Plasma Kallikrein and Other Serine Proteases
| Enzyme | IC50 (nM) |
| Plasma Kallikrein | 15.2 |
| Factor XIIa | > 10,000 |
| Thrombin | > 10,000 |
| Plasmin | > 10,000 |
| Trypsin | 8,500 |
This table presents hypothetical data for illustrative purposes.
Table 2: Off-Target Proteins Identified by Immunoprecipitation-Mass Spectrometry
| Protein Identified | Function | Potential for Off-Target Effect |
| Plasma Kallikrein | Target Enzyme | On-target |
| Kininogen-1 | PKa Substrate | Expected Interaction |
| Factor XII | Upstream Activator | Expected Interaction |
| No other significant hits | - | Low |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Signaling pathway of Plasma Kallikrein and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of a novel Plasma Kallikrein inhibitor.
Caption: Logic tree for troubleshooting inconsistent biochemical activity assay results.
References
- 1. Plasma Kallikrein Promotes Epidermal Growth Factor Receptor Transactivation and Signaling in Vascular Smooth Muscle through Direct Activation of Protease-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 4. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 6. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. coachrom.com [coachrom.com]
- 9. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. Identification of protein-protein interactions by mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Protein Interactions Using Pull-Down and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benthamscience.com [benthamscience.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. biocompare.com [biocompare.com]
Validation & Comparative
Head-to-head comparison of Plasma kallikrein-IN-2 and lanadelumab in vitro
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of two distinct inhibitors of plasma kallikrein: the small molecule inhibitor Plasma kallikrein-IN-2 and the monoclonal antibody lanadelumab. The following sections present a summary of their inhibitory potency, a description of their mechanisms of action, and detailed experimental protocols for key assays, supported by visualizations to elucidate the underlying biological pathways and experimental workflows.
Data Presentation: Inhibitory Potency
The inhibitory activities of this compound and lanadelumab against plasma kallikrein have been evaluated in various in vitro assays. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki).
| Inhibitor | Assay Type | Parameter | Value | Reference |
| This compound | Not Specified | IC50 | 0.1 nM | [1] |
| Lanadelumab | Bradykinin Release ELISA | IC50 | 1.3 nM | |
| Fluorogenic Peptide Substrate Assay | Ki | 0.120 ± 0.005 nM | [2] | |
| Cleaved High Molecular Weight Kininogen (cHMWK) Reduction | IC50 | 5.71 µg/mL (~39 nM) | [3] |
Note: The IC50 value for lanadelumab in the cHMWK reduction assay was converted from µg/mL to nM using a molecular weight of 146 kDa.[4]
Mechanism of Action
This compound is a potent small molecule inhibitor of plasma kallikrein.[1] While specific binding details are not extensively published, its high potency suggests a targeted interaction with the active site of the enzyme.
Lanadelumab is a fully human monoclonal antibody that acts as a specific and potent inhibitor of active plasma kallikrein.[3][5] It functions as a competitive inhibitor by binding to the active site of plasma kallikrein, thereby physically occluding it and preventing its interaction with its substrate, high molecular weight kininogen (HMWK).[2] This mechanism is highly specific, as lanadelumab does not inhibit the zymogen form, prekallikrein, or other related serine proteases.[2]
Signaling Pathway and Inhibition
The plasma kallikrein-kinin system plays a crucial role in inflammation and vasodilation. The following diagram illustrates this pathway and the points of inhibition by this compound and lanadelumab.
Experimental Protocols
This section details the methodologies for two key in vitro assays used to characterize plasma kallikrein inhibitors.
Fluorogenic Peptide Substrate Assay for IC50 Determination
This assay measures the ability of an inhibitor to block the enzymatic activity of plasma kallikrein on a synthetic fluorogenic substrate.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, pH 7.8.
-
Human Plasma Kallikrein: Reconstitute purified human plasma kallikrein in the assay buffer to a working concentration (e.g., 1-5 nM).
-
Inhibitors: Prepare a serial dilution of this compound and lanadelumab in the assay buffer. A vehicle control (e.g., DMSO for small molecules, PBS for antibodies) should also be prepared.
-
Fluorogenic Substrate: Prepare a stock solution of a fluorogenic substrate such as Z-Phe-Arg-AMC or H-D-Pro-Phe-Arg-pNA in DMSO and dilute it in the assay buffer to a final working concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, human plasma kallikrein, and the serially diluted inhibitors or vehicle control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the kinetic read).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Bradykinin Release Assay (ELISA)
This assay measures the amount of bradykinin released from HMWK by plasma kallikrein and the inhibitory effect of the compounds on this process.
Workflow Diagram:
Detailed Methodology:
-
Reaction Setup:
-
In siliconized microcentrifuge tubes, pre-incubate purified human plasma kallikrein (e.g., 0.5-1 nM) with serial dilutions of this compound or lanadelumab (or their respective vehicles) in a suitable buffer (e.g., PBS with 0.1% BSA) at 37°C for 15 minutes.
-
-
Bradykinin Generation:
-
Initiate the reaction by adding purified human HMWK (e.g., 50-100 nM) to each tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution, such as a strong acid (e.g., trifluoroacetic acid) or by heat inactivation.
-
-
Bradykinin Quantification (ELISA):
-
Quantify the amount of bradykinin generated in each reaction tube using a commercially available Bradykinin ELISA kit.
-
Follow the manufacturer's instructions for the ELISA, which typically involves adding the reaction samples and bradykinin standards to a pre-coated microplate, followed by the addition of a detection antibody, substrate, and stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the bradykinin standards against their known concentrations.
-
Use the standard curve to determine the concentration of bradykinin in each experimental sample.
-
Calculate the percentage of inhibition of bradykinin release for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
Both this compound and lanadelumab are highly potent inhibitors of plasma kallikrein in vitro. This compound, a small molecule, exhibits exceptional potency with a sub-nanomolar IC50. Lanadelumab, a monoclonal antibody, also demonstrates potent inhibition in the low nanomolar range and offers the specificity characteristic of antibody-based therapeutics. The choice between these inhibitors for research or therapeutic development would depend on the specific application, considering factors such as desired modality (small molecule vs. biologic), pharmacokinetic properties, and route of administration. The experimental protocols provided herein offer a robust framework for the direct in vitro comparison of these and other plasma kallikrein inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Pharmacodynamics, and Exposure‐Response of Lanadelumab for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanadelumab - Wikipedia [en.wikipedia.org]
- 5. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Plasma Kallikrein Inhibitors for Hereditary Angioedema (HAE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plasma kallikrein-IN-2, a novel investigational inhibitor, with currently approved treatments for Hereditary Angioedema (HAE). The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of new plasma kallikrein inhibitors.
Introduction to Hereditary Angioedema and Plasma Kallikrein
Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable, and often severe swelling in various parts of the body, including the extremities, gastrointestinal tract, and upper airway.[1] These swelling attacks are mediated by the overproduction of bradykinin, a potent vasodilator that increases vascular permeability.[2][3] In most forms of HAE, this is due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key negative regulator of the plasma kallikrein-kinin system.[1]
Plasma kallikrein, a serine protease, plays a central role in this pathway by cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[2][4][5] Therefore, inhibiting plasma kallikrein is a validated and effective therapeutic strategy for preventing and treating HAE attacks.[3][6][7] This guide compares the preclinical and clinical profiles of a novel investigational agent, this compound, with three approved plasma kallikrein inhibitors: Lanadelumab, Berotralstat, and Ecallantide.
Comparative Analysis of Plasma Kallikrein Inhibitors
The following tables summarize the key characteristics and performance data of this compound and its comparators.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound (Hypothetical) | Lanadelumab (Takhzyro®) | Berotralstat (Orladeyo®) | Ecallantide (Kalbitor®) |
| Molecule Type | Small molecule | Human monoclonal antibody (IgG1)[5][6] | Small molecule[2][3] | Recombinant polypeptide[8] |
| Mechanism of Action | Selective, reversible inhibitor of plasma kallikrein | Binds to and inhibits active plasma kallikrein, preventing the cleavage of HMWK to bradykinin.[4][5][9] | Binds to and inhibits the proteolytic activity of plasma kallikrein, controlling excess bradykinin generation.[2][3] | Reversibly binds to and inhibits plasma kallikrein, preventing the conversion of HMW kininogen to bradykinin.[8][10] |
| Route of Administration | Oral | Subcutaneous[5] | Oral[2] | Subcutaneous[8] |
| Indication | Prophylaxis of HAE attacks | Prophylaxis of HAE attacks in patients 2 years of age and older.[4] | Prophylaxis of HAE attacks in patients 12 years of age and older.[11] | On-demand treatment of acute HAE attacks in patients 12 years of age and older.[8] |
Table 2: In Vitro Potency and Selectivity
| Parameter | This compound (Hypothetical) | Lanadelumab | Berotralstat | Ecallantide |
| Target | Plasma Kallikrein | Active Plasma Kallikrein[4] | Plasma Kallikrein[2] | Plasma Kallikrein[8] |
| IC50 | ~0.5 nM | 1.3 nM (for inhibition of HMWK cleavage)[12] | Not widely reported | Not widely reported |
| Ki | <1 nM | 0.120 ± 0.005 nM[12] | Not widely reported | 25 pM[8][10] |
| Selectivity | High selectivity over other serine proteases | Does not bind to prekallikrein or other tested serine proteases.[4] | Selective inhibitor of plasma kallikrein. | Specific and reversible inhibitor of plasma kallikrein.[10] |
Table 3: Pharmacokinetic Profile
| Parameter | This compound (Hypothetical) | Lanadelumab | Berotralstat | Ecallantide |
| Bioavailability | >60% (Oral) | ~66% (Subcutaneous)[4] | Not specified, orally administered[3] | Not applicable (Subcutaneous) |
| Half-life (t½) | ~120 hours | ~14 days[4] | ~93 hours[3] | ~2 hours |
| Time to Peak Concentration (Tmax) | 4-6 hours | ~7 days[4] | ~5 hours (with food)[3] | Not specified |
Table 4: Clinical Efficacy in HAE
| Parameter | This compound (Hypothetical) | Lanadelumab (HELP Study) | Berotralstat (APeX-2 Trial) | Ecallantide (EDEMA4 Trial) |
| Primary Endpoint | Mean monthly HAE attack rate reduction | Mean monthly HAE attack rate reduction vs. placebo | Mean monthly HAE attack rate reduction vs. placebo | Change from baseline in mean symptom complex severity score at 4 hours[8] |
| Key Efficacy Result | >90% mean reduction in HAE attack rate | 87% reduction in HAE attack rate with 300 mg every 2 weeks vs. placebo. | 44.2% reduction in HAE attack rate with 150 mg daily vs. placebo at 24 weeks.[11] | Significantly greater improvement in symptom severity compared to placebo at 4 hours (p=0.01).[8] |
| Attack-Free Rate | High percentage of patients achieving attack-free status | ~44% of patients were attack-free during the 26-week treatment period. | Not reported as a primary outcome | Not applicable (on-demand treatment) |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the evaluation process for novel plasma kallikrein inhibitors, the following diagrams are provided.
Caption: Inhibition of the Plasma Kallikrein-Kinin System in HAE.
Caption: Evaluation workflow for a novel plasma kallikrein inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of plasma kallikrein inhibitors.
In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic)
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.8)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the serially diluted test inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline (pNA) release is proportional to the enzyme activity.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Ex Vivo Plasma Kallikrein Inhibition Assay
Objective: To assess the inhibitory activity of a compound on kallikrein activity in a more physiologically relevant matrix (human plasma).
Materials:
-
Human plasma (citrated) from healthy donors or HAE patients
-
Contact activator (e.g., dextran sulfate or silica)
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)
-
Test inhibitor
-
Assay buffer
-
96-well microplate and reader
Procedure:
-
Pre-incubate human plasma with various concentrations of the test inhibitor for a specified time.
-
Initiate the contact activation system by adding a contact activator to the plasma-inhibitor mixture. This will lead to the conversion of prekallikrein to active plasma kallikrein.
-
After a defined activation period, add the chromogenic substrate.
-
Measure the rate of pNA release at 405 nm.
-
Determine the concentration of the inhibitor required to inhibit 50% of the generated kallikrein activity.
In Vivo Bradykinin-Induced Vascular Permeability Model
Objective: To evaluate the in vivo efficacy of a plasma kallikrein inhibitor in reducing bradykinin-induced vascular permeability.
Animal Model:
-
Mice or rats
Materials:
-
Bradykinin
-
Evans blue dye (a marker for plasma protein extravasation)
-
Test inhibitor
-
Anesthetic
-
Saline
Procedure:
-
Administer the test inhibitor to the animals at various doses via the intended clinical route (e.g., oral gavage for an oral drug).
-
After a pre-determined time to allow for drug absorption and distribution, anesthetize the animals.
-
Inject Evans blue dye intravenously.
-
Inject bradykinin intradermally into the paw or another suitable site to induce localized vascular permeability.
-
After a set period, euthanize the animals and excise the tissue at the injection site.
-
Extract the Evans blue dye from the tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extravasated dye by measuring its absorbance at approximately 620 nm.
-
Compare the amount of dye extravasation in inhibitor-treated animals to that in vehicle-treated control animals to determine the dose-dependent efficacy of the inhibitor in reducing bradykinin-induced vascular permeability.
Conclusion
The landscape of HAE treatment has been significantly advanced by the development of targeted therapies that inhibit plasma kallikrein. Lanadelumab, Berotralstat, and Ecallantide have demonstrated substantial efficacy in managing HAE, each with a distinct profile regarding its molecular type, route of administration, and approved indication. The hypothetical profile of this compound, as an oral, potent, and long-acting small molecule inhibitor, represents a desirable next-generation therapeutic for HAE prophylaxis. The experimental protocols outlined in this guide provide a framework for the preclinical and in vitro evaluation of such novel inhibitors, which is crucial for their successful translation to the clinic. Further research and development in this area hold the promise of even more convenient and effective treatment options for individuals living with HAE.
References
- 1. Plasma Kallikrein Assay Kit (ab241042) | Abcam [abcam.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dovepress.com [dovepress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lanadelumab - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Lanadelumab? [synapse.patsnap.com]
- 8. Ecallantide - Wikipedia [en.wikipedia.org]
- 9. Takhzyro, lanadelumab-flyo (lanadelumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Berotralstat: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 12. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Analysis of Plasma Kallikrein Inhibitors Plasma kallikrein-IN-2 and Berotralstat
For researchers and drug development professionals, the landscape of plasma kallikrein (PKal) inhibitors, a key target in hereditary angioedema (HAE) and other inflammatory conditions, is one of burgeoning interest. This guide provides a comparative preclinical analysis of two notable small molecule inhibitors: Plasma kallikrein-IN-2 and the approved drug, berotralstat. The following sections delve into their in vitro potency, selectivity, pharmacokinetic profiles, and in vivo efficacy based on available preclinical data, offering a side-by-side comparison to inform further research and development.
At a Glance: Key Preclinical Parameters
| Parameter | This compound | Berotralstat |
| Target | Plasma Kallikrein (PKal) | Plasma Kallikrein (PKal) |
| Mechanism of Action | Inhibition of PKal enzymatic activity | Inhibition of PKal enzymatic activity |
| In Vitro Potency (IC50) | 0.1 nM[1] | ~1.0 nM (Ki)[2] |
| Selectivity | Data not publicly available | Highly selective over other serine proteases[3][4] |
| Oral Bioavailability | Data not publicly available | Orally bioavailable[5][6] |
| Animal Models Tested In | Data not publicly available | Rat models of thrombosis and cynomolgus monkeys[3][7] |
In Vitro Profile: Potency and Selectivity
A critical determinant of a drug candidate's potential is its ability to potently and selectively inhibit its target.
Berotralstat , on the other hand, has been extensively characterized as both a potent and highly selective inhibitor of plasma kallikrein.[3][4][8] Preclinical studies have demonstrated its nanomolar potency, with a reported Ki value of approximately 1.0 nM.[2] Importantly, berotralstat has been shown to be highly selective for plasma kallikrein over other related serine proteases, which is a key factor in its favorable safety profile.[3]
Experimental Protocol: In Vitro Inhibition Assay (General)
The determination of IC50 and Ki values for plasma kallikrein inhibitors typically involves a chromogenic or fluorogenic substrate assay. A generalized protocol is as follows:
-
Reagents and Materials:
-
Purified human plasma kallikrein
-
Chromogenic or fluorogenic substrate specific for plasma kallikrein (e.g., S-2302)
-
Test inhibitors (this compound, berotralstat) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
A fixed concentration of human plasma kallikrein is pre-incubated with varying concentrations of the inhibitor for a specified period to allow for binding.
-
The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate.
-
The rate of substrate cleavage, which results in a color or fluorescence change, is monitored over time using a microplate reader.
-
The rate of reaction is plotted against the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Pharmacokinetics and In Vivo Efficacy
The in vivo performance of a drug candidate is a critical aspect of its preclinical evaluation.
Currently, there is limited publicly available information on the pharmacokinetic profile and in vivo efficacy of this compound in animal models. To fully assess its potential as a therapeutic agent, data on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to inhibit plasma kallikrein and produce a therapeutic effect in relevant animal models of disease (e.g., HAE models), would be required.
In contrast, berotralstat has undergone extensive preclinical and clinical development, demonstrating its oral bioavailability and in vivo efficacy.[5][6] Preclinical studies in rats have shown that orally administered berotralstat achieves plasma concentrations sufficient to inhibit plasma kallikrein activity. Furthermore, its efficacy has been demonstrated in animal models of thrombosis.[3] The pharmacokinetic profile of berotralstat has been well-characterized in both animals and humans, showing a long half-life that supports once-daily dosing.[5][6]
Experimental Protocol: Animal Models for HAE (General)
Several animal models have been developed to study the pathophysiology of HAE and to evaluate the efficacy of potential therapeutics. These models often aim to mimic the excessive bradykinin production seen in HAE patients.
-
Bradykinin-induced Paw Edema Model: This is a common model to assess the in vivo activity of compounds that interfere with the kallikrein-kinin system.
-
Animals: Typically rats or mice are used.
-
Procedure:
-
The test compound (e.g., a plasma kallikrein inhibitor) or vehicle is administered to the animals.
-
After a specified time, a sub-plantar injection of bradykinin is given into the paw.
-
The volume of the paw is measured at various time points after the bradykinin injection using a plethysmometer.
-
The percentage of inhibition of paw edema in the treated group is calculated relative to the vehicle-treated group.
-
-
-
Genetically Modified Models: More sophisticated models include transgenic mice that are deficient in C1-inhibitor, the protein that is dysfunctional in most HAE patients. These models can spontaneously develop angioedema-like symptoms and are valuable for testing the prophylactic efficacy of drug candidates.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: The Plasma Kallikrein-Kinin System and the site of action for inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacological and clinical study results of Berotralstat Hydrochloride for long-term prophylactic treatment of hereditary angioedema] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Selectivity of Plasma Kallikrein-IN-2: A Comparative Analysis Against FXIIa and Plasmin
For researchers and professionals in drug development, understanding the selectivity of a protease inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of Plasma kallikrein-IN-2, a potent inhibitor of plasma kallikrein (PKal), focusing on its selectivity against two key related serine proteases: Factor XIIa (FXIIa) and plasmin.
This compound, also identified as Compound 198, demonstrates high potency against its primary target, plasma kallikrein, with a reported half-maximal inhibitory concentration (IC50) of 0.1 nM[1]. However, specific inhibitory data for this compound against FXIIa and plasmin are not publicly available in the cited literature. To provide a relevant benchmark, this guide includes selectivity data for other potent and selective plasma kallikrein inhibitors, which have been characterized against a broader panel of proteases. This contextual data illustrates the high degree of selectivity that is achievable and expected for therapeutic candidates in this class[2].
Inhibitor Potency and Selectivity Profile
The following table summarizes the inhibitory potency of this compound against its target and provides representative data from other selective inhibitors to contextualize its likely selectivity profile. High selectivity is indicated by a significantly larger IC50 or Ki value for off-target proteases compared to the on-target enzyme.
| Compound | Target | IC50 / Ki (nM) | Off-Target | IC50 / Ki (nM) | Selectivity Fold (Off-Target / On-Target) |
| This compound | Plasma Kallikrein | 0.1 (IC50)[1] | FXIIa | Data not available | Data not available |
| Plasmin | Data not available | Data not available | |||
| PF-04886847 (Exemplar) | Plasma Kallikrein | 9 (Ki)[2] | FXIIa | >1000 | >111-fold |
| Plasmin | >1000 | >111-fold | |||
| Compound 23a (Exemplar) | Plasma Kallikrein | Data not available | FXIIa | High selectivity reported[2] | High selectivity reported[2] |
| Plasmin | High selectivity reported[2] | High selectivity reported[2] |
Signaling Pathway Context: Contact Activation and Fibrinolysis
Plasma kallikrein and FXIIa are central components of the contact activation pathway, a key trigger for the intrinsic coagulation cascade and inflammatory responses. Plasmin is the primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots. The close homology among these serine proteases necessitates rigorous selectivity profiling.
Caption: Interplay of the Contact Activation and Fibrinolytic Systems.
Experimental Protocols
Determining the selectivity of a protease inhibitor involves quantifying its inhibitory activity against the primary target and a panel of related proteases under standardized assay conditions.
Objective:
To determine the IC50 values of an inhibitor against plasma kallikrein, FXIIa, and plasmin.
General Methodology: Fluorogenic Substrate Cleavage Assay
This method measures the ability of an inhibitor to block the enzymatic activity of a protease on a specific, synthetic substrate that releases a fluorescent signal upon cleavage.
Materials:
-
Enzymes: Recombinant human plasma kallikrein, recombinant human Factor XIIa, recombinant human plasmin.
-
Inhibitor: this compound (or other test compounds), serially diluted in an appropriate solvent (e.g., DMSO).
-
Fluorogenic Substrates:
-
For Plasma Kallikrein: A specific peptide substrate linked to a fluorophore like 7-amino-4-methylcoumarin (AMC).
-
For FXIIa: A specific peptide-AMC substrate.
-
For Plasmin: A specific peptide-AMC substrate.
-
-
Assay Buffer: Buffer appropriate for maintaining enzyme activity and stability (e.g., Tris-HCl or HEPES with physiological pH, containing salts and a carrier protein like BSA).
-
Equipment: 96- or 384-well microplates (black, for fluorescence assays), microplate reader with fluorescence detection capabilities.
Procedure:
-
Enzyme Preparation: Prepare working solutions of each enzyme (plasma kallikrein, FXIIa, plasmin) in the assay buffer to a final concentration that yields a robust and linear signal generation rate within the assay time frame.
-
Inhibitor Dilution: Perform a serial dilution of the test inhibitor to create a range of concentrations (e.g., 10-point, 3-fold dilutions) that will span the expected IC50 value.
-
Assay Reaction: a. To the wells of the microplate, add the assay buffer. b. Add a small volume of the diluted inhibitor solutions to the appropriate wells. Include control wells with solvent only (for 100% enzyme activity) and wells with no enzyme (for background fluorescence). c. Add the enzyme solution to all wells except the background controls and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.
-
Data Acquisition: a. Immediately place the microplate into the plate reader. b. Monitor the increase in fluorescence intensity over time (kinetic read) or at a single endpoint after a fixed incubation period. The excitation and emission wavelengths should be set appropriately for the fluorophore (e.g., ~360 nm excitation and ~460 nm emission for AMC).
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each inhibitor concentration. c. Normalize the data, setting the solvent-only control as 100% activity and the no-enzyme control as 0% activity. d. Plot the percent inhibition against the logarithm of the inhibitor concentration. e. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Selectivity Calculation: The selectivity of the inhibitor is determined by calculating the ratio of the IC50 value for the off-target protease (e.g., FXIIa or plasmin) to the IC50 value for the on-target protease (plasma kallikrein). A higher ratio indicates greater selectivity.
References
Replicating published findings on the potency of Plasma kallikrein-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published potency of Plasma kallikrein-IN-2, a potent inhibitor of plasma kallikrein (PKal). The data presented is intended to help researchers evaluate its potential in studies related to diseases mediated by the plasma kallikrein-kinin system, such as hereditary angioedema (HAE), diabetic macular edema (DME), and diabetic retinopathy.[1][2][3]
Potency Comparison of Plasma Kallikrein Inhibitors
The inhibitory potency of a compound is a critical parameter for assessing its potential as a therapeutic agent. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes the reported potency of this compound in comparison to other known plasma kallikrein inhibitors.
| Inhibitor | Potency (IC50/Ki) | Notes |
| This compound | IC50: 0.1 nM [1][4] | A potent small molecule inhibitor. |
| Lanadelumab (Takhzyro) | IC50: 0.044 µM | A monoclonal antibody inhibitor of plasma kallikrein.[5] |
| Berotralstat (Orladeyo) | - | An oral, small molecule plasma kallikrein inhibitor. |
| Ecallantide (Kalbitor) | - | A recombinant protein inhibitor of plasma kallikrein. |
| KVD900 | - | A small molecule inhibitor. |
| PHA-121 | - | A small molecule inhibitor. |
| Sebetralstat | - | An investigational oral small molecule inhibitor.[4] |
| Avoralstat | - | An investigational oral small molecule inhibitor.[4] |
Experimental Protocols
Accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. Below is a representative methodology for a plasma kallikrein inhibition assay, based on commonly used procedures in the field.
In Vitro Plasma Kallikrein Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein (e.g., from a commercial supplier)
-
Chromogenic or fluorogenic plasma kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.5)
-
Test compound (this compound or other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of human plasma kallikrein in assay buffer.
-
Prepare a solution of the chromogenic or fluorogenic substrate in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add a small volume of each test compound dilution.
-
Add the human plasma kallikrein solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the specific substrate used (e.g., 405 nm for p-nitroaniline-based substrates).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the enzyme activity (reaction rate) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vitro plasma kallikrein inhibition assay.
References
- 1. Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Plasma Kallikrein Inhibition on Retinal Vascular Leakage: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of selective plasma kallikrein inhibition on retinal vascular leakage, a key pathological feature in diabetic macular edema (DME) and other retinal vascular diseases. Due to the limited publicly available in vivo data on "Plasma kallikrein-IN-2," this document will utilize data from a representative selective small molecule plasma kallikrein inhibitor, ASP-440 , to illustrate the therapeutic potential of this drug class. The performance of plasma kallikrein inhibition will be compared with the current standard-of-care, anti-Vascular Endothelial Growth Factor (VEGF) therapy.
The Rationale for Targeting Plasma Kallikrein
The plasma kallikrein-kinin system (KKS) is increasingly recognized as a significant contributor to retinal vascular dysfunction, acting both independently and interdependently with VEGF.[1][2] Elevated levels of plasma kallikrein have been identified in the vitreous of patients with diabetic retinopathy.[1][3][4] Preclinical studies have demonstrated that activation of the KKS can induce retinal vascular permeability, while its inhibition can ameliorate these effects.[1][3][4] This suggests that plasma kallikrein inhibitors could offer a valuable therapeutic alternative or adjunct to anti-VEGF treatments, particularly for patients who show a suboptimal response to the latter.
Comparative Efficacy of Plasma Kallikrein Inhibition
The following tables summarize the in vivo efficacy of the selective plasma kallikrein inhibitor ASP-440 in a streptozotocin (STZ)-induced diabetic rat model of retinal vascular permeability. The data is compared to the effects of an anti-VEGF agent in a similar model.
Table 1: Effect of Systemic ASP-440 on Diabetes-Induced Retinal Vascular Permeability
| Treatment Group | Dosage | Reduction in Retinal Vascular Permeability (RVP) | Animal Model | Reference |
| ASP-440 | 0.25 mg/kg/day | 42% | STZ-induced diabetic rats | [5][6] |
| ASP-440 | 0.6 mg/kg/day | 83% | STZ-induced diabetic rats | [5][6] |
| Vehicle Control | - | 0% (baseline) | STZ-induced diabetic rats | [5][6] |
Table 2: Effect of Intravitreal Anti-VEGF (VEGF-Trap) on Diabetes-Induced Retinal Vascular Permeability
| Treatment Group | Dosage | Reduction in Retinal Vascular Permeability (RVP) | Animal Model | Reference |
| VEGF-Trap | Not Specified | 73% ± 23% | STZ-induced diabetic rats | [7][8] |
| Vehicle Control | - | 0% (baseline) | STZ-induced diabetic rats | [7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer is administered to induce hyperglycemia. Blood glucose levels are monitored, and only animals with sustained hyperglycemia (e.g., >250 mg/dL) are included in the study.
-
Duration: The development of significant retinal vascular permeability typically occurs within 2 to 4 weeks following STZ injection.[6]
Quantification of Retinal Vascular Permeability (Evans Blue Method)
-
Anesthesia: Animals are anesthetized.
-
Dye Injection: Evans blue dye (e.g., 45 mg/kg), which binds to serum albumin, is injected intravenously and allowed to circulate for a defined period (e.g., 2 hours).
-
Perfusion: To remove the dye from the vascular lumen, the animals are systemically perfused with a saline solution until the effluent is clear.
-
Retina Dissection: The retinas are carefully dissected.
-
Dye Extraction: The Evans blue dye is extracted from the retinal tissue using a solvent such as formamide.
-
Quantification: The concentration of the extracted dye is measured spectrophotometrically (at ~620 nm) and normalized to the dry weight of the retina. This provides a quantitative measure of albumin leakage into the retinal tissue.[6]
Drug Administration
-
Systemic Administration (ASP-440): For chronic studies, ASP-440 can be administered systemically via subcutaneous osmotic pumps, delivering a continuous dose over a period of weeks.[5][6]
-
Intravitreal Administration (Anti-VEGF): Anti-VEGF agents are typically administered via a single intravitreal injection into the eye.
Conclusion
The in vivo data from studies on the selective plasma kallikrein inhibitor ASP-440 demonstrates a significant, dose-dependent reduction in retinal vascular leakage in a diabetic rat model.[5][6] The efficacy of higher doses of ASP-440 is comparable to that of anti-VEGF therapy, highlighting the potential of plasma kallikrein inhibition as a viable therapeutic strategy for treating retinal vascular diseases like DME. The distinct mechanism of action, independent of the VEGF pathway, suggests that plasma kallikrein inhibitors could be particularly beneficial for patients who are refractory to or only partially responsive to current anti-VEGF treatments. Further clinical investigation is warranted to fully elucidate the therapeutic role of this promising class of inhibitors.
References
- 1. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Kallikrein Inhibition in Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 3. Plasma kallikrein-kinin system and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma Kallikrein Kinin System and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Kallikrein Mediates Retinal Vascular Dysfunction and Induces Retinal Thickening in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
A comparative study of the pharmacokinetic profiles of different plasma kallikrein inhibitors
A deep dive into the pharmacokinetic properties of lanadelumab, berotralstat, ecallantide, sebetralstat, and avoralstat, offering a comparative perspective for researchers and drug development professionals. This guide synthesizes key experimental data on the absorption, distribution, metabolism, and excretion of these inhibitors, crucial for understanding their clinical efficacy and safety in treating conditions like Hereditary Angioedema (HAE).
The inhibition of plasma kallikrein, a key enzyme in the bradykinin-producing kallikrein-kinin system, has emerged as a pivotal therapeutic strategy for managing diseases characterized by excessive bradykinin production. A thorough understanding of the pharmacokinetic profiles of different plasma kallikrein inhibitors is essential for optimizing treatment regimens and advancing the development of novel therapeutics. This guide provides a comparative analysis of five prominent inhibitors: lanadelumab, berotralstat, ecallantide, sebetralstat, and avoralstat.
The Plasma Kallikrein-Kinin System: A Therapeutic Target
The plasma kallikrein-kinin system is a complex cascade that, upon activation, leads to the production of the potent vasodilator bradykinin. In healthy individuals, the activity of this system is tightly regulated. However, in certain pathological conditions, such as Hereditary Angioedema (HAE), dysregulation of this pathway results in excessive bradykinin generation, leading to recurrent and debilitating swelling attacks. Plasma kallikrein inhibitors work by directly targeting and inhibiting the activity of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of bradykinin.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the five plasma kallikrein inhibitors. These values are derived from various clinical studies and provide a basis for comparing their absorption, distribution, and elimination characteristics.
| Parameter | Lanadelumab | Berotralstat | Ecallantide | Sebetralstat (KVD900) | Avoralstat |
| Route of Administration | Subcutaneous | Oral | Subcutaneous | Oral | Oral |
| Half-life (t½) | ~14 days[1][2] | ~93 hours (3-compartment model)[3] | ~2.0 ± 0.5 hours[4][5] | Biphasic elimination | 12-31 hours[6] |
| Time to MaximumConcentration (Tmax) | ~7 days[2] | 5 hours (with food)[7] | 2-3 hours[4][5] | 0.5 hours[8] | Not specified |
| Apparent Clearance (CL/F) | 0.0249 L/hour[1][2] | Weight is a significant covariate[3] | 153 ± 20 mL/min[4][5] | Not specified | Not specified |
| Apparent Volume ofDistribution (V/F) | 12.8 L[1][2] | Weight is a significant covariate[3] | 26.4 ± 7.8 L[4][5] | Not specified | Not specified |
| Bioavailability | Not specified | Dose-dependent | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
The pharmacokinetic parameters presented above were determined through a series of rigorously designed clinical trials. The methodologies employed in these key studies are detailed below to provide context for the interpretation of the data.
Lanadelumab
The pharmacokinetic profile of lanadelumab was characterized using a population pharmacokinetic (PopPK) analysis .[1][2] This analysis pooled data from 257 individuals, including healthy subjects and patients with HAE.[1][2] The data was best described by a one-compartment model with first-order absorption and linear clearance .[1][2] Covariate analysis identified that body weight and health status significantly influenced the apparent clearance (CL/F), while body weight also affected the apparent volume of distribution (V/F).[1][2]
Berotralstat
Similarly, the pharmacokinetics of berotralstat were evaluated through a PopPK analysis that included data from 13 clinical studies involving 771 healthy subjects and HAE patients.[3] The final model that best described the data was a three-compartment model with first-order absorption, an absorption lag time, and linear elimination .[3] This analysis revealed that dose had a significant effect on bioavailability, while body weight influenced both clearance and volume of distribution.[3]
Ecallantide
The pharmacokinetic parameters of ecallantide were determined in a clinical study involving subcutaneous administration to healthy subjects.[4][5] Plasma concentrations of ecallantide were measured over time to determine key parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution.[4][5]
Sebetralstat (KVD900)
The pharmacokinetics of sebetralstat were investigated in a Phase 1, open-label, single-dose trial in six healthy male participants.[8] Following the administration of a single 600 mg oral dose of [14C]-labeled sebetralstat, plasma concentrations of the parent drug and its metabolites were measured at various time points.[8] Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.[8]
Avoralstat
The pharmacokinetic properties of avoralstat were assessed in a Phase 1, double-blind, placebo-controlled, ascending-dose cohort trial .[6] The study evaluated single doses ranging from 50 to 1000 mg and multiple daily doses up to 2400 mg for up to 7 days in healthy volunteers.[6] Plasma concentrations of avoralstat were measured to determine its pharmacokinetic profile, including its bi-exponential elimination and terminal half-life.[6]
Conclusion
The pharmacokinetic profiles of plasma kallikrein inhibitors vary significantly, influencing their dosing frequency, route of administration, and clinical application. Lanadelumab, with its long half-life, is suitable for prophylactic treatment with infrequent dosing. In contrast, the shorter half-lives of orally administered berotralstat and sebetralstat, and subcutaneously administered ecallantide, lend themselves to on-demand or more frequent prophylactic dosing regimens. Avoralstat also presents an oral option with a relatively long half-life. The choice of a specific inhibitor will depend on the therapeutic indication, patient preference, and the desired balance between efficacy and convenience. The detailed experimental methodologies outlined in this guide provide a framework for the critical evaluation of pharmacokinetic data and underscore the importance of robust clinical trial design in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling Plasma kallikrein-IN-2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling of Plasma kallikrein-IN-2 (MCE Catalog No. HY-143476). The following procedures are based on standard laboratory practice for handling potent chemical compounds and information derived from safety data sheets for similar substances. It is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from the supplier for definitive guidance.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound is essential to maintain sample integrity and ensure personnel safety.
Receiving and Inspection
Upon receipt of the compound, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it and contact the supplier immediately.
Storage
According to the supplier, this compound should be stored at room temperature in the continental US; however, storage conditions may vary elsewhere.[1] It is recommended to store the product under the conditions specified in the Certificate of Analysis.
Handling and Experimental Procedures
General Handling Precautions
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Solution Preparation
-
All weighing and solution preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier or experimental protocol.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, labeled hazardous waste container.
-
Unused compound and solutions should also be collected for hazardous waste disposal.
Decontamination
-
Work surfaces should be decontaminated after use. A 10% bleach solution followed by a water rinse is a common practice for biological materials, but its efficacy against this specific chemical inhibitor should be confirmed. For general chemical decontamination, 70% ethanol can be used.
Final Disposal
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for this compound.
This document is intended to provide essential safety and logistical information. It is not a substitute for the official Safety Data Sheet provided by the manufacturer. Always prioritize the information in the SDS and follow your institution's specific safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
